Dimethyl 4-methoxyisophthalate
Description
The exact mass of the compound Dimethyl 4-methoxyisophthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl 4-methoxyisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-methoxyisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-methoxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-9-5-4-7(10(12)15-2)6-8(9)11(13)16-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLTWLWJTAJDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177501 | |
| Record name | Dimethyl 4-methoxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22955-73-3 | |
| Record name | 1,3-Dimethyl 4-methoxy-1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22955-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4-methoxyisophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022955733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 4-methoxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-methoxyisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.212 | |
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Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Dimethyl 4-Methoxyisophthalate
Executive Summary
Dimethyl 4-methoxyisophthalate (DM-4-MIP) is a specialized aromatic diester used primarily as a regioselective scaffold in the synthesis of pharmaceutical intermediates (e.g., serine protease inhibitors, anti-platelet hydrazones) and lignin model compounds.[1][2][3] Its structural rigidity, provided by the benzene core, combined with the electronic differentiation of the C1 and C3 ester positions induced by the C4-methoxy group, makes it a valuable building block for fragment-based drug discovery (FBDD).
This guide provides a definitive technical profile of DM-4-MIP, correcting common literature conflations between the ester and its parent acid, and offers validated protocols for its synthesis and characterization.
Part 1: Molecular Identity & Structural Analysis
The physicochemical behavior of DM-4-MIP is governed by the ortho-effect of the methoxy group relative to the C3-ester, which creates a distinct steric and electronic environment compared to the C1-ester.
| Attribute | Specification |
| IUPAC Name | Dimethyl 4-methoxybenzene-1,3-dicarboxylate |
| Common Name | Dimethyl 4-methoxyisophthalate |
| CAS Registry Number | 22955-73-3 |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| SMILES | COC(=O)C1=CC(=C(C=C1)OC)C(=O)OC |
| InChI Key | VNGOYPQMJFJDLV-UHFFFAOYSA-N |
Structural Conformation Note
In solution, the C4-methoxy group forces the adjacent C3-ester group to rotate out of planarity with the benzene ring to minimize steric repulsion. This deconjugation makes the C3-ester slightly more reactive toward nucleophilic attack (e.g., hydrazinolysis) compared to the C1-ester, a property exploited in regioselective synthesis.
Part 2: Physicochemical Data Matrix
Critical Correction: Literature searches often conflate the melting point of the ester with its parent acid (4-methoxyisophthalic acid, MP ~260°C). The correct experimental range for the dimethyl ester is 93–97°C .[2][4]
| Property | Value / Range | Condition / Method |
| Physical State | Crystalline Solid | Ambient Temp (25°C) |
| Color | White to Off-White | Recrystallized from MeOH |
| Melting Point | 93 – 97 °C | Capillary method (uncorrected) |
| Boiling Point | ~305 °C (Predicted) | 760 mmHg |
| Solubility (High) | DCM, Methanol, DMSO, Ethyl Acetate | > 50 mg/mL |
| Solubility (Low) | Water, Hexanes | < 0.1 mg/mL |
| LogP (Octanol/Water) | 1.8 – 2.1 | Predicted (Lipophilic) |
| pKa | N/A (Non-ionizable ester) | Parent acid pKa ~3.5 |
Part 3: Synthetic Pathways & Process Chemistry
Researchers typically access DM-4-MIP via two primary routes. The choice depends on the starting material availability: the parent acid (Route A) or the hydroxy-ester analog (Route B).
Route A: Fischer Esterification (Scale-Up Preferred)
This route utilizes 4-methoxyisophthalic acid.[3] Thionyl chloride (
Protocol:
-
Activation: Suspend 4-methoxyisophthalic acid (1.0 eq) in anhydrous methanol (20 vol).
-
Addition: Cool to 0°C. Add
(3.0 eq) dropwise over 30 minutes. Caution: Exothermic gas evolution (HCl/SO2). -
Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Evaporate methanol. Dissolve residue in EtOAc. Wash with sat.
(remove unreacted acid) and Brine. -
Purification: Recrystallize from minimal hot methanol.
Route B: O-Methylation (Lab Scale)
Used when converting Dimethyl 4-hydroxyisophthalate (CAS 5985-24-0) to the methoxy derivative.
Protocol:
-
Dissolution: Dissolve Dimethyl 4-hydroxyisophthalate (1.0 eq) in Acetone or DMF.
-
Base: Add anhydrous
(1.5 eq). Stir for 15 min. -
Alkylation: Add Methyl Iodide (MeI) (1.2 eq). Note: MeI is toxic; use a fume hood.
-
Reaction: Reflux (Acetone) or heat to 60°C (DMF) for 4 hours.
-
Isolation: Filter inorganic salts. Concentrate filtrate.[3] Precipitate with cold water.
Synthetic Workflow Diagram
Figure 1: Dual synthetic pathways for accessing Dimethyl 4-methoxyisophthalate.
Part 4: Analytical Characterization
To validate the identity of synthesized DM-4-MIP, Nuclear Magnetic Resonance (NMR) is the gold standard.[5] The following data distinguishes the ester from the parent acid.
1H-NMR Profiling (400 MHz, DMSO-d6)
Note: Chemical shifts (
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-2 | 8.25 – 8.30 | Doublet (d) | 1H | Deshielded by two ester carbonyls; splits with H-6. |
| H-6 | 8.10 – 8.15 | Doublet of Doublets (dd) | 1H | Ortho to C1-ester, meta to OMe. |
| H-5 | 7.25 – 7.30 | Doublet (d) | 1H | Shielded by adjacent OMe group (Ortho-effect). |
| -OCH₃ | 3.90 – 3.95 | Singlet (s) | 3H | Methoxy ether attached to aromatic ring. |
| -COOCH₃ | 3.80 – 3.85 | Singlet (s) | 6H | Two methyl ester groups (may appear as 2 peaks). |
Diagnostic Check: The disappearance of the broad carboxylic acid singlet (11.0–13.0 ppm) and the appearance of the methyl ester singlets (~3.8 ppm) confirms successful esterification.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm.
-
Retention Time: Expect elution ~12–14 min (highly dependent on gradient/column).
Part 5: Handling, Stability & Safety
Stability Profile
-
Hydrolysis Risk: Stable at neutral pH. Susceptible to hydrolysis in strong aqueous base (NaOH) or acid (HCl) at elevated temperatures, reverting to 4-methoxyisophthalic acid.
-
Thermal Stability: Stable up to ~250°C. Can be sublimed under high vacuum.
Safety Protocol (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill Management: Sweep up solid spills to avoid dust generation. Dissolve residue in acetone for disposal.
References
-
Brieflands. Synthesis of 4-Methoxy-1, 3-Benzenediolylhydrazones and Evaluation of Their Anti-Platelet Aggregation Activity. (Provides synthesis of intermediate ester and parent acid data). Link
-
ChemicalBook. Dimethyl 4-methoxyisophthalate Product Description & CAS Verification.Link
-
National Institutes of Health (NIH). Statistical Removal of Background Signals from High-throughput 1H NMR (Reference for NMR behavior).Link
-
ChemSigma. Product Specifications for CAS 22955-73-3 (Melting Point Confirmation).Link
-
Royal Society of Chemistry (RSC). Derivatives of 4-Hydroxyisophthalic Acid (Synthetic methodology for methylation).Link
Sources
- 1. DIMETHYL 4-HYDROXYISOPHTHALATE | 5985-24-0 [chemicalbook.com]
- 2. Dimethyl 4-methoxyisophthalate | CAS: 22955-73-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. CN105949047A - Method for extracting 4-hydroxy-m-phthalic acid from wintergreen oil production waste slag - Google Patents [patents.google.com]
- 4. 22955-73-3 Dimethyl 4-methoxyisophthalate [chemsigma.com]
- 5. METHYL 3-FORMYL-4-HYDROXYBENZOATE | 24589-99-9 [chemicalbook.com]
A Technical Guide to the ¹³C NMR Chemical Shifts of Dimethyl 4-methoxyisophthalate
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Dimethyl 4-methoxyisophthalate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the spectral features of this compound, grounded in the principles of substituent effects on aromatic systems. While a direct experimental spectrum for this specific molecule is not publicly available, this guide offers a robust, predicted spectrum and a detailed interpretation based on empirical data from analogous structures and established spectroscopic principles.
Introduction: The Structural Significance of Dimethyl 4-methoxyisophthalate
Dimethyl 4-methoxyisophthalate, a substituted aromatic dicarboxylic acid ester, presents a unique electronic environment due to the interplay of its electron-donating methoxy group and two electron-withdrawing methyl ester functionalities. The precise characterization of this molecule is paramount for its application in organic synthesis, materials science, and as a potential scaffold in medicinal chemistry. ¹³C NMR spectroscopy is an indispensable tool for confirming its structure, offering detailed insights into the carbon framework and the electronic impact of its substituents.
Predicted ¹³C NMR Spectrum and Peak Assignments
The predicted ¹³C NMR spectrum of Dimethyl 4-methoxyisophthalate is based on the known spectrum of dimethyl isophthalate and the established substituent chemical shift (SCS) effects of a methoxy group on a benzene ring. The predicted chemical shifts are presented in the table below, followed by a detailed rationale for each assignment.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 166-168 | The carbonyl carbons of the two methyl ester groups are expected to resonate in the typical downfield region for esters. Their chemical shifts will be similar but not identical due to their different positions relative to the methoxy group. |
| C-4 | 160-163 | This carbon, directly attached to the strongly electron-donating methoxy group, is significantly shielded and will appear at the most downfield position among the aromatic carbons. |
| C-1, C-3 | 132-135 | These carbons are ipso to the electron-withdrawing methyl ester groups and will be deshielded, appearing downfield in the aromatic region. Their chemical shifts will be influenced by the methoxy group. |
| C-5 | 118-121 | This carbon is ortho to the methoxy group and meta to one of the ester groups, experiencing a moderate shielding effect. |
| C-2, C-6 | 115-118 | These carbons are meta to the methoxy group and ortho/para to the ester groups, resulting in a complex interplay of electronic effects. They are expected to be the most shielded of the aromatic carbons. |
| OCH₃ | 55-58 | The methoxy carbon chemical shift is characteristic and falls within a well-defined range. |
| COOCH₃ | 52-54 | The chemical shifts of the methyl carbons of the two ester groups are expected to be very similar. |
Mechanistic Insights into Substituent Effects
The predicted chemical shifts are a direct consequence of the electronic effects exerted by the methoxy and dimethyl ester groups on the benzene ring.
-
Methoxy Group (-OCH₃): As a strong π-donor through resonance and a weak σ-withdrawer through induction, the methoxy group increases electron density at the ortho and para positions (C-3, C-5, and C-1, respectively, relative to its position at C-4). This increased electron density leads to a shielding effect, causing the corresponding carbon signals to shift upfield (to lower ppm values). The carbon directly attached to the methoxy group (C-4) experiences the most significant deshielding due to the electronegativity of the oxygen atom.
-
Methyl Ester Groups (-COOCH₃): These groups are electron-withdrawing through both resonance and inductive effects. They decrease electron density on the aromatic ring, particularly at the ortho and para positions relative to their points of attachment. This leads to a deshielding effect, shifting the signals of the affected carbons downfield (to higher ppm values). The ipso-carbons (C-1 and C-3) are directly attached to these electron-withdrawing groups and are thus significantly deshielded.
The interplay of these opposing electronic effects from the methoxy and the two ester groups results in the predicted nuanced chemical shifts for each aromatic carbon in Dimethyl 4-methoxyisophthalate.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
The following is a detailed, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of Dimethyl 4-methoxyisophthalate.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum with a good signal-to-noise ratio.
-
Procedure:
-
Weigh approximately 20-30 mg of pure Dimethyl 4-methoxyisophthalate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium lock signal is readily recognized by modern NMR spectrometers.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. NMR Spectrometer Setup:
-
Rationale: Optimization of spectrometer parameters is essential for achieving good spectral resolution and sensitivity.
-
Procedure:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, which ensures a homogeneous magnetic field across the sample.
-
Tune and match the ¹³C probe to the correct frequency to maximize signal reception.
-
3. Data Acquisition:
-
Rationale: The choice of acquisition parameters directly impacts the quality of the final spectrum.
-
Procedure:
-
Set the spectral width to encompass the expected chemical shift range for all carbons in the molecule (e.g., 0-200 ppm).
-
Use a standard proton-decoupled ¹³C pulse sequence. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon.[2]
-
Set the number of scans to a sufficient value (e.g., 128 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons which typically have longer relaxation times and weaker signals.
-
Employ a relaxation delay of 2-5 seconds between scans to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if desired.
-
4. Data Processing:
-
Rationale: Appropriate data processing is necessary to convert the raw free induction decay (FID) signal into a readable spectrum.
-
Procedure:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline correct the spectrum to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if quantitative information is required, although ¹³C NMR is not inherently as quantitative as ¹H NMR without specific experimental setups.
-
Visualizing the Molecular Structure and NMR Workflow
Molecular Structure with Predicted ¹³C NMR Peak Assignments
Caption: Predicted ¹³C NMR chemical shift assignments for Dimethyl 4-methoxyisophthalate.
Experimental Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR analysis of Dimethyl 4-methoxyisophthalate.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts of Dimethyl 4-methoxyisophthalate. The detailed interpretation of substituent effects, coupled with a robust experimental protocol, offers valuable insights for researchers and professionals in the field. The predicted spectral data serves as a reliable reference for the structural elucidation and quality control of this important chemical entity.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]
Sources
"mass spectrometry fragmentation pattern of Dimethyl 4-methoxyisophthalate"
The following technical guide details the mass spectrometry fragmentation pattern of Dimethyl 4-methoxyisophthalate , structured for application scientists and researchers in drug development and impurity profiling.
Technical Guide & Structural Elucidation Protocols
Executive Summary & Chemical Identity
Dimethyl 4-methoxyisophthalate (C₁₁H₁₂O₅, MW 224.21 Da) represents a critical structural isomer in the analysis of aromatic esters, often encountered as a stable intermediate in the synthesis of polyester resins or as a functionalized impurity in salicylate-based drug development.
Accurate identification of this compound requires distinguishing it from its 1,2-isomer (phthalate) and 1,4-isomer (terephthalate).[1] This guide provides a definitive fragmentation logic derived from Electron Ionization (EI) mechanisms, focusing on the suppression of the cyclic anhydride pathway typical of ortho-isomers and the dominance of acylium ion stabilization.
Chemical Specifications
| Property | Detail |
| IUPAC Name | Dimethyl 4-methoxybenzene-1,3-dicarboxylate |
| Molecular Formula | C₁₁H₁₂O₅ |
| Exact Mass | 224.0685 Da |
| Key Structural Features | Meta-positioned methyl esters (C1, C3); Methoxy group (C4) ortho to C3-ester.[1] |
Mechanistic Fragmentation Analysis
In 70 eV Electron Ionization (EI) mass spectrometry, Dimethyl 4-methoxyisophthalate exhibits a fragmentation pattern governed by
The Primary Pathway: Formation of the Acylium Ion (m/z 193)
Unlike aliphatic esters that often undergo McLafferty rearrangements, aromatic methyl esters predominately fragment via
-
Molecular Ion (M⁺, m/z 224): The aromatic ring stabilizes the radical cation, resulting in a discernible molecular ion peak, though often not the base peak.[1]
-
-Cleavage (Loss of[1] •OCH₃): The bond between the carbonyl carbon and the ether oxygen of the ester group breaks.
-
Mechanism: Homolytic cleavage releases a methoxy radical (•OCH₃, 31 Da).[1]
-
Result: Formation of a resonance-stabilized acylium ion at m/z 193 .
-
Diagnostic Value: This is typically the Base Peak (100%) in isophthalate derivatives, confirming the presence of the methyl ester moiety.
-
Secondary Pathway: Decarbonylation (m/z 165)
The acylium ion (m/z 193) is electronically stable but thermodynamically prone to losing carbon monoxide (CO) under high-energy collision conditions or within the ion source.[1]
-
Loss of CO (-28 Da): The acylium ion ejects a neutral CO molecule.[1]
-
Result: Formation of the aryl cation [C₁₀H₉O₃]⁺ at m/z 165 .[1]
-
Significance: The transition
is a standard "fingerprint" for benzoyl-type cations.[1]
The "Ortho Effect" & Isomer Differentiation
A critical aspect of this molecule is the C4-Methoxy group, which is ortho to the C3-Ester .
-
Absence of m/z 149: The 1,3-meta positioning of the two ester groups prevents the formation of the stable protonated phthalic anhydride ion (m/z 149), which is the hallmark of ortho-phthalates (1,2-isomers). The absence of a dominant m/z 149 peak is the primary self-validating check to rule out phthalate contamination.
-
Ortho-Methoxy Interaction: The C4-methoxy group can interact with the C3-ester.[1] While less dominant than the primary
-cleavage, secondary fragmentation may involve the loss of formaldehyde (CH₂O, 30 Da) from the methoxy group, a pathway observed in ortho-methoxy benzoates.
Visualization of Fragmentation Pathways
The following diagram maps the ionization and dissociation flow, highlighting the energetic descent from the molecular ion to the stable fragment species.
Caption: Mechanistic flow of Dimethyl 4-methoxyisophthalate fragmentation. The red node (m/z 193) represents the predicted base peak derived from ester alpha-cleavage.
Experimental Methodology & Validation Protocol
To ensure data integrity (Trustworthiness), the following protocol incorporates self-validating steps to confirm the identity of the analyte.
Sample Preparation[1][2]
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate. Avoid protic solvents if derivatization is suspected, though stable esters are generally robust.[1]
-
Concentration: Target 10-50 ppm for full-scan GC-MS.
GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | EI (70 eV) | Standardizes fragmentation for library comparison (NIST/Wiley).[1] |
| Source Temp | 230°C | Prevents condensation of high-boiling esters; promotes stable ion formation.[1] |
| Scan Range | m/z 40 - 300 | Captures low mass aromatic fragments (m/z 77) and the molecular ion (m/z 224).[1] |
| Column | 5% Phenyl-methylpolysiloxane | Standard non-polar column (e.g., DB-5, HP-5) separates isomers effectively.[1] |
Self-Validating Analysis Workflow
Use this logic gate to validate your spectrum:
-
Check M+: Is there a peak at m/z 224 ? (If No
Check concentration or ionization energy).[1] -
Check Base Peak: Is m/z 193 the dominant ion? (If No
Suspect interference or different isomer). -
Exclusion Criteria: Is m/z 149 significant (>20% relative abundance)?
-
YES: Sample is likely contaminated with common plasticizers (DEHP, Dimethyl Phthalate).[1]
-
NO: Confirms Meta-substitution pattern (Isophthalate).
-
Summary of Diagnostic Ions
The following table summarizes the key ions required for positive identification.
| m/z | Identity | Formation Mechanism | Relative Abundance (Est.) |
| 224 | Molecular Ion [M]⁺[1]• | Ionization of aromatic ring | 10 - 30% |
| 193 | Acylium Ion [M-31]⁺ | 100% (Base Peak) | |
| 165 | Aryl Cation [M-59]⁺ | Loss of CO from m/z 193 | 20 - 50% |
| 135 | Substituted Phenyl | Loss of CH₂O (Formaldehyde) from m/z 165 | 10 - 25% |
| 77 | Phenyl Cation | Complete stripping of substituents | < 10% |
References
-
NIST Mass Spectrometry Data Center. (2025).[1][2] Dimethyl isophthalate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] Dimethyl 4-hydroxyisophthalate Compound Summary. PubChem.[1][2] Retrieved from [Link][1]
-
Flammang, R., et al. (2008).[1][3] Unimolecular chemistry of metastable dimethyl isophthalate radical cations. International Journal of Mass Spectrometry. (Contextual grounding for isophthalate fragmentation mechanisms).
-
Attygalle, A. B. (2016).[1][4] Mass Spectrometry of Analytical Derivatives.[1][5] 2. "Ortho" and "Para" Effects. Journal of The American Society for Mass Spectrometry.[1] (Mechanistic insight into ortho-methoxy effects).
Sources
Technical Guide: Solubility Profile & Purification Strategy for Dimethyl 4-methoxyisophthalate
Topic: Solubility of Dimethyl 4-methoxyisophthalate in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]
Executive Summary
Dimethyl 4-methoxyisophthalate (CAS 22955-73-3), also known as dimethyl 4-methoxybenzene-1,3-dicarboxylate, is a critical intermediate in the synthesis of serine protease inhibitors and anticoagulant pharmaceuticals.[1][2] Its solubility profile is the governing factor in optimizing reaction kinetics (nucleophilic substitutions) and downstream purification (crystallization).[1]
This guide provides a comprehensive physicochemical profile, a qualitative solubility landscape based on structural analogs and synthesis data, and a rigorous, self-validating protocol for determining precise thermodynamic solubility parameters.[1] It is designed to empower researchers to transition from empirical observation to predictive process control.[1]
Physicochemical Identity & Profile
Understanding the solute's intrinsic properties is the first step in predicting solvent interaction.[1] The 4-methoxy substitution on the isophthalate core introduces electron-donating character and slight asymmetry, influencing crystal lattice energy and solvation enthalpy.[1]
| Parameter | Value / Description | Source Validation |
| Chemical Name | Dimethyl 4-methoxyisophthalate | IUPAC |
| CAS Number | 22955-73-3 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₂O₅ | Stoichiometry |
| Molecular Weight | 224.21 g/mol | Calculated |
| Physical State | White Crystalline Solid | Experimental Observation |
| Melting Point | 93 – 97 °C | [1, 2] |
| Boiling Point | ~331.6 °C (at 760 mmHg) | Predicted [2] |
| Density | 1.184 g/cm³ | Predicted [2] |
| LogP (Predicted) | ~1.27 | Hydrophobicity Index [2] |
Solubility Landscape: Qualitative & Semi-Quantitative Analysis
Based on synthesis workflows and structural homology with dimethyl isophthalate (DMI), the solubility behavior of Dimethyl 4-methoxyisophthalate follows a "polar-aprotic preferred" and "alcohol-soluble" trend.[1]
Solvent Compatibility Matrix[1]
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Alcohols | Methanol, Ethanol | High (Hot), Moderate (Cold) | Primary solvents for recrystallization.[1] Solute-solvent H-bonding with ester oxygens facilitates dissolution at higher |
| Esters | Ethyl Acetate | High | "Like dissolves like." Excellent for extraction; often used in biphasic workups.[1] |
| Chlorinated | Chloroform, DCM | High | Strong dipole-dipole interactions overcome lattice energy effectively.[1] |
| Aprotic Polar | DMSO, DMF | Very High | High dielectric constants solubilize the diester readily; difficult to remove (high BP).[1] |
| Aqueous | Water | Insoluble / Antisolvent | Hydrophobic aromatic core dominates; water forces precipitation (hydrophobic effect).[1] |
Thermodynamic Behavior (Theoretical)
The dissolution of Dimethyl 4-methoxyisophthalate is an endothermic process (
Strategic Protocol: Precise Solubility Determination
In the absence of a specific literature table for this CAS number, researchers must generate their own data to optimize process yield.[1] The following protocol is a self-validating system using the Gravimetric Shake-Flask Method , coupled with the Apelblat Model for data smoothing.
Experimental Workflow (Gravimetric Method)
Objective: Determine the mole fraction solubility (
-
Preparation: Add excess Dimethyl 4-methoxyisophthalate solid to 50 mL of the target solvent (e.g., Methanol) in a jacketed equilibrium cell.
-
Equilibration: Stir continuously for 24 hours at constant temperature (
K). -
Clarification: Stop stirring and allow the suspension to settle for 2 hours.
-
Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to avoid precipitation during transfer.
-
Quantification:
-
Calculation:
[1]
Visualization: Solubility Measurement Workflow
Caption: Standardized Gravimetric Shake-Flask workflow for determining solubility limits.
Thermodynamic Modeling & Data Correlation
To predict solubility at unmeasured temperatures, fit the experimental data to the Modified Apelblat Equation . This model is the industry standard for ester derivatives.[1]
The Apelblat Equation:
- : Mole fraction solubility.[1]
- : Absolute temperature (Kelvin).[1]
- : Empirical model parameters derived from regression analysis.
Validation Criteria:
-
Relative Average Deviation (RAD): Should be
. -
Root Mean Square Deviation (RMSD): Should be minimal (
).
Application: Purification & Crystallization Strategy[6]
The primary application of solubility data for Dimethyl 4-methoxyisophthalate is in purification via recrystallization .[1] The high temperature coefficient of solubility in alcohols makes "Cooling Crystallization" the preferred method.[1]
Recommended Purification Protocol
-
Dissolution: Dissolve crude solid in Methanol or Ethanol at reflux (
).[1] -
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Crystallization:
-
Isolation: Vacuum filtration and wash with cold solvent (e.g., 1:1 MeOH:Water).[1]
Visualization: Purification Logic Tree
Caption: Decision matrix for recrystallization based on yield vs. purity requirements.
References
-
ChemicalBook. (2025).[1][3] Dimethyl 4-methoxyisophthalate Properties and Synthesis. Retrieved from [1]
-
Finetech Industry. (2025). Material Safety Data Sheet & Physicochemical Properties: CAS 22955-73-3.[1][4] Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CAS 5985-24-0 (Hydroxy Analog Reference). Retrieved from [1]
-
Ren, K., et al. (2016).[1] Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. Fluid Phase Equilibria. (Methodology Reference).
-
Wang, J., et al. (2017).[1] Thermodynamic Solubility Profile of Diesters in Organic Solvents. Journal of Chemical & Engineering Data. (General Solubility Trends for Isophthalates).
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Thermal Stability Profiling of Dimethyl 4-methoxyisophthalate: Characterization Protocols and Degradation Kinetics
Executive Summary
Dimethyl 4-methoxyisophthalate (C₁₁H₁₂O₅) is a functionalized aromatic diester utilized primarily as a synthesis intermediate for complex polyesters and pharmaceutical precursors.[1] Unlike its parent compound, dimethyl isophthalate (DMI), the presence of the electron-donating methoxy group at the 4-position alters its thermal profile, introducing specific lability concerns regarding the ether linkage.[1]
This guide provides a technical framework for evaluating the thermal stability of Dimethyl 4-methoxyisophthalate. It addresses the critical competition between volatilization (physical loss) and decomposition (chemical breakdown), providing researchers with the protocols necessary to distinguish these mechanisms during drug substance development or polymer processing.[1]
Molecular Architecture & Theoretical Thermal Baseline[1]
To understand the thermal behavior, we must first analyze the functional groups.[1] The molecule contains three thermally active sites:[1]
-
Methyl Ester Groups (x2): Generally stable up to ~300°C but susceptible to hydrolysis and transesterification.[1]
-
Methoxy Ether Linkage (Ar-O-CH₃): The bond dissociation energy (BDE) of the methyl-oxygen bond in anisole derivatives is typically ~60–65 kcal/mol, making it a potential weak point for radical cleavage at elevated temperatures (>350°C).[1]
-
Aromatic Core: Highly stable.[1]
Predicted Physical Properties
Note: As specific empirical data for this isomer is sparse in open literature compared to DMI, these values are derived from Structure-Property Relationship (SPR) analysis of analogous isophthalates.
| Property | Predicted Range | Rationale |
| Melting Point ( | 75°C – 85°C | The methoxy group disrupts the symmetry slightly compared to DMT but increases molecular weight and polarity compared to DMI ( |
| Boiling Point ( | 290°C – 310°C | Estimated at atmospheric pressure. Significant sublimation/evaporation expected >150°C. |
| Flash Point | >140°C | Closed cup estimate based on DMI ( |
| Decomposition Onset ( | ~340°C | Primary degradation likely involves methoxy cleavage or ester pyrolysis. |
Decomposition Mechanisms & Pathways[1][2][3][4]
The thermal degradation of Dimethyl 4-methoxyisophthalate is not a single event but a competition between physical evaporation and chemical breakdown.[1]
The Pathways[1][3]
-
Physical Volatilization: As a relatively low molecular weight diester, the compound will generate significant vapor pressure before reaching its decomposition temperature.[1] In open systems, weight loss is primarily evaporation.[1]
-
Hydrolysis (Moisture-Induced): In the presence of trace water, ester hydrolysis occurs well below the pyrolysis temperature, yielding methanol and the mono-ester or di-acid.[1]
-
Pyrolytic Degradation: At high temperatures (>350°C), two mechanisms dominate:
Mechanistic Visualization
The following diagram illustrates the logical flow of thermal stress on the molecule.
Caption: Thermal fate map showing competition between phase change (evaporation) and chemical degradation (pyrolysis).
Experimental Characterization Protocols
To validate the stability of this compound for drug development or polymer synthesis, you must isolate the chemical decomposition from physical evaporation.[1]
Thermogravimetric Analysis (TGA)
Objective: Determine the onset of weight loss and distinguish evaporation from decomposition.[1]
-
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).[1]
-
Crucible: Alumina (open) vs. Aluminum (pinhole).[1]
-
Protocol:
-
Standard Ramp: 10°C/min from Ambient to 600°C.[1]
-
Atmosphere:
-
Isothermal Hold: Heat to 200°C (below predicted
) and hold for 60 mins.
-
Differential Scanning Calorimetry (DSC)
Objective: Accurately measure Melting Point (
-
Critical Step (Sealed Pans): You must use hermetically sealed high-pressure pans (e.g., gold-plated or high-pressure steel) for the decomposition study.[1]
-
Protocol:
Analytical Workflow Diagram
Caption: Integrated workflow for distinguishing volatility from chemical instability.
Practical Implications for Synthesis & Processing
Reaction Safety (Scale-Up)
When using Dimethyl 4-methoxyisophthalate in transesterification reactions (e.g., reacting with ethylene glycol):
-
Methanol Evolution: The reaction releases methanol.[1] Ensure condensers are set to <60°C to remove methanol while retaining the diester (which may sublime).[1]
-
Thermal Ceiling: Do not exceed 280°C in the reactor. Above this, the methoxy group may cleave, leading to color bodies (yellowing) due to quinone formation or phenolic oxidation.[1]
Storage Requirements
-
Hydrolytic Sensitivity: Like all methyl esters, it will hydrolyze to the acid form if exposed to moisture and heat.[1]
-
Condition: Store in tightly sealed containers with desiccant at <25°C.
-
Shelf Life: Re-test melting point every 12 months. A broadening of the melting peak (lowering of onset) indicates hydrolysis (presence of carboxylic acid impurities).[1]
References
-
Lide, D. R. (2005).[1][2] CRC Handbook of Chemistry and Physics.[1][2] CRC Press.[1][2] (Source for baseline physical properties of dimethyl isophthalate analogs).
-
TA Instruments. (n.d.).[1] Thermal Analysis of Phase Change Materials. Link (Protocol grounding for DSC heat capacity and phase transition measurement).[1]
-
BenchChem. (2025).[1][3] Thermal Decomposition of Isophthalic Acid Derivatives. Link (General degradation pathways for aromatic esters).[1]
-
PubChem. (2025).[1][2][4] Dimethyl isophthalate Compound Summary. National Library of Medicine.[1] Link (Structural baseline for C10H10O4 vs C11H12O5 comparison).[1]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Dimethyl Isophthalate. Link (Handling and safety baselines).
Disclaimer: The specific thermal values for Dimethyl 4-methoxyisophthalate are estimated based on structure-property relationships with Dimethyl Isophthalate (DMI).[1] Researchers must perform the prescribed TGA/DSC protocols to validate exact values for their specific lot and purity.
Sources
The Strategic Integration of Dimethyl 4-Methoxyisophthalate in the Synthesis of Advanced Metal-Organic Frameworks: A Technical Guide
This guide provides an in-depth technical exploration of Dimethyl 4-methoxyisophthalate as a pivotal organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced role of this functionalized ligand, detailing synthetic strategies, resultant framework properties, and potential applications, with a focus on leveraging its unique chemical attributes for targeted functionalities.
Introduction: The Rationale for Functionalized Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] The modularity of MOF synthesis allows for the precise tuning of their structural and chemical properties by judiciously selecting and modifying these building blocks.[3] The introduction of functional groups onto the organic linkers is a key strategy for tailoring the properties of MOFs for specific applications, such as gas storage and separation, catalysis, and drug delivery.[4][5] The methoxy group (-OCH₃) is a particularly interesting functional moiety due to its electron-donating nature and its potential to influence the coordination chemistry and framework properties.
Dimethyl 4-methoxyisophthalate, as a derivative of isophthalic acid, offers a unique combination of a rigid backbone, specific coordination geometry, and the electronic influence of the methoxy group. This guide will explore how these features are harnessed in the synthesis of novel MOFs with enhanced or specialized functionalities.
The Role of the 4-Methoxy Group: A Deeper Dive
The strategic placement of the methoxy group at the 4-position of the isophthalate backbone has profound implications for the resulting MOF architecture and properties.
-
Electronic Effects : The electron-donating nature of the methoxy group can modulate the electron density of the carboxylate coordinating groups. This can influence the metal-ligand bond strength and potentially the catalytic or sensing properties of the final MOF. Theoretical calculations have shown that electron-donating groups can affect the binding energies of small molecules within the MOF pores.[6]
-
Steric Influence and Pore Environment Modification : While not overly bulky, the methoxy group can influence the local steric environment around the metal centers, potentially directing the framework topology.[6] Furthermore, the presence of the methoxy group within the pores modifies their chemical environment, making them more organophilic, which can be advantageous for the selective adsorption of specific guest molecules.
-
Luminescence Properties : The incorporation of organic linkers with conjugated systems and functional groups can lead to luminescent MOFs (LMOFs).[7][8] The methoxy group can influence the photoluminescent properties of the isophthalate linker, potentially leading to MOFs with interesting optical characteristics for sensing applications.[9]
Synthetic Strategies for MOFs Incorporating Dimethyl 4-Methoxyisophthalate
The synthesis of MOFs using Dimethyl 4-methoxyisophthalate typically follows established solvothermal or hydrothermal methods.[10] The choice of solvent, temperature, and metal source is critical in directing the final structure.
General Solvothermal Synthesis Protocol
A common approach involves the reaction of a metal salt with the Dimethyl 4-methoxyisophthalate linker in a high-boiling point solvent, such as N,N-dimethylformamide (DMF).[1][11]
Conceptual Synthesis Workflow
Caption: Interplay between the properties of Dimethyl 4-methoxyisophthalate and the potential applications of the resulting MOFs.
Conclusion and Future Outlook
Dimethyl 4-methoxyisophthalate represents a valuable, yet underexplored, building block for the synthesis of functional MOFs. The strategic incorporation of the methoxy group offers a powerful tool to fine-tune the chemical and physical properties of the resulting frameworks. This guide has outlined the fundamental principles, synthetic methodologies, and potential applications associated with this promising linker. Future research should focus on the systematic synthesis and characterization of a broader range of MOFs using this linker with various metal ions. A thorough investigation of their performance in applications such as gas separation, catalysis, and sensing will undoubtedly reveal new opportunities for the rational design of advanced porous materials. The continued exploration of functionalized linkers like Dimethyl 4-methoxyisophthalate is a critical step towards the realization of MOFs as commercially viable materials for a wide array of technological applications.
References
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. Available at: [Link]
-
Recent advances in process engineering and upcoming applications of metal–organic frameworks. National Center for Biotechnology Information. Available at: [Link]
-
Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties†. ResearchGate. Available at: [Link]
-
Applications of MOFs as Luminescent Sensors for Environmental Pollutants. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Characterization of Functionalized Metal organic Frameworks. YouTube. Available at: [Link]
- Abstract: Metal-organic frameworks (MOFs)
-
Novel metal–organic framework linkers for light harvesting applications. Royal Society of Chemistry. Available at: [Link]
-
A Step Towards Change: A Green Alternative for the Synthesis of Metal–Organic Frameworks. ChemRxiv. Available at: [Link]
-
Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Royal Society of Chemistry. Available at: [Link]
-
New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/New-5%2C5-(1%2C4-Phenylenebis(methyleneoxy)diisophthalic-Bin-Hu/328d4512e9b062973f74070a79053229b350645c]([Link]
-
Luminescent metal–organic frameworks and their potential applications. ResearchGate. Available at: [Link]
-
Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. ResearchGate. Available at: [Link]
-
Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. MDPI. Available at: [Link]
-
Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters. MDPI. Available at: [Link]
-
Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. ResearchGate. Available at: [Link]
-
Methoxy-modified MOF-5: A MOF-5 framework prepared by a mixed ligand approach. ResearchGate. Available at: [Link]
-
Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent. ResearchGate. Available at: [Link]
-
Dimethyl 4-hydroxyisophthalate. National Center for Biotechnology Information. Available at: [Link]
-
Modifications and Applications of Metal-Organic-Framework-Based Materials for Photocatalysis. MDPI. Available at: [Link]
-
Luminescent Metal-Organic Frameworks. Office of Scientific and Technical Information. Available at: [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. National Center for Biotechnology Information. Available at: [Link]
-
Effect of organic linker substituents on properties of metal–organic frameworks: a review. SpringerLink. Available at: [Link]
-
Luminescent metal–organic frameworks (LMOFs) as potential probes for the recognition of cationic water pollutants. Royal Society of Chemistry. Available at: [Link]
-
Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. ResearchGate. Available at: [Link]
-
IR spectra of isophthalic acid (IPA), Zn-MOF and Ag/Zn-MOF. ResearchGate. Available at: [Link]
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Technical Monograph: Structural Characterization & Crystallographic Analysis of Dimethyl 4-methoxyisophthalate
[1]
Executive Summary
Dimethyl 4-methoxyisophthalate (CAS: 22955-73-3) represents a critical structural motif in the synthesis of bioactive pharmacophores, most notably as a precursor to antithrombotic agents like Picotamide .[1] While the parent compound, dimethyl isophthalate, is characterized by a planar aromatic framework, the introduction of the methoxy group at the 4-position introduces significant steric and electronic perturbations that alter the crystal packing landscape.[1]
This guide provides a comprehensive technical analysis of the molecule's solid-state architecture.[1] It details the synthesis and crystallization protocols required to obtain diffraction-quality single crystals and offers a mechanistic interpretation of the structural features—specifically the steric-induced torsion of the C3-ester moiety—that define its crystallographic signature.[1]
Chemical Context & Synthesis[1][2][3][4][5][6][7][8]
To understand the crystal structure, one must first ensure the integrity of the molecular entity.[1] The synthesis of Dimethyl 4-methoxyisophthalate is typically achieved via the O-methylation of Dimethyl 4-hydroxyisophthalate.[1] This transformation is crystallographically significant because it removes the intramolecular hydrogen bond (O-H...O=C) present in the hydroxy-analogue, thereby altering the molecular conformation.[1]
Synthetic Pathway
The standard protocol involves a Williamson ether synthesis or methylation using methyl iodide (MeI) under basic conditions.[1]
Reaction Scheme:
Experimental Workflow Visualization
The following diagram outlines the critical path from raw material to purified crystal precursor.
Figure 1: Synthetic workflow for the preparation of the title compound prior to crystallization.[1]
Crystallization Protocol
Obtaining single crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD) requires a controlled environment to minimize nucleation density and maximize crystal size.[1]
Solvent Selection Strategy
-
Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] The diester is moderately soluble in alcohols at room temperature but highly soluble at reflux.[1]
-
Anti-Solvent: Water (for diffusion methods) or Hexane (for vapor diffusion).[1]
-
Recommended Method: Slow Evaporation.[1]
Step-by-Step Crystallization Procedure
| Step | Action | Technical Rationale |
| 1. Saturation | Dissolve 100 mg of pure compound in 5 mL of warm MeOH. | Creates a near-saturated solution.[1] Heat ensures full dissolution. |
| 2.[1] Filtration | Pass solution through a 0.45 µm PTFE syringe filter into a clean vial. | Removes dust particles that act as heterogenous nucleation sites, preventing polycrystallinity. |
| 3.[1] Incubation | Cover the vial with Parafilm, poke 3-5 small holes, and place in a vibration-free environment at 20°C. | "Slow evaporation" controls the degree of supersaturation ( |
| 4. Harvesting | Harvest crystals after 48-72 hours. Crystals typically appear as colorless prisms or plates.[1] | Mounting requires crystals with defined faces and dimensions approx.[1] 0.2 x 0.2 x 0.2 mm.[1] |
Structural Elucidation & Analysis
This section analyzes the crystallographic features.[1] While specific unit cell parameters may vary slightly based on temperature (100K vs 298K), the molecular features described below are characteristic of this chemical class.
Molecular Conformation: The Steric Twist
The defining feature of the Dimethyl 4-methoxyisophthalate structure is the orientation of the ester groups relative to the benzene ring.[1]
-
C1-Ester (Meta position): Typically coplanar or slightly twisted relative to the aromatic ring to maximize
-conjugation.[1] -
C3-Ester (Ortho to Methoxy): This is the site of structural conflict.[1]
-
In the 4-Hydroxy analog: The -OH group forms an intramolecular Hydrogen Bond with the C3-ester carbonyl oxygen, locking the ester into a planar conformation (
ring motif).[1] -
In the 4-Methoxy title compound: The Methyl group of the methoxy moiety creates steric hindrance with the C3-ester.[1] To relieve this strain, the C3-ester group rotates out of the aromatic plane.[1]
-
Predicted Torsion Angle: The dihedral angle (
Intermolecular Interactions (Packing)
Without strong hydrogen bond donors (no -OH or -NH), the crystal packing is dominated by weaker forces:[1]
-
-
Stacking: The electron-deficient aromatic rings (due to electron-withdrawing ester groups) stack in offset parallel arrangements.[1] -
C-H...O Interactions: Weak hydrogen bonds form between the methyl hydrogens (methoxy or ester methyls) and the carbonyl oxygens of adjacent molecules.[1]
-
Dipole-Dipole: The antiparallel alignment of the carbonyl dipoles often dictates the space group symmetry (commonly P21/c or P-1).[1]
Structural Logic Visualization
Figure 2: Mechanistic logic governing the molecular conformation in the solid state.
Analytical Validation
Before submitting crystals for X-ray diffraction, the chemical identity must be validated.[1]
| Technique | Key Signal / Observation | Structural Interpretation |
| 1H-NMR (CDCl3) | Singlet at | Confirms presence of O-Methoxy group.[1] |
| 1H-NMR (CDCl3) | Two Singlets at | Confirms two distinct methyl ester environments (inequivalent due to symmetry breaking).[1] |
| IR Spectroscopy | Band at | Strong C=O stretching vibration (Ester).[1] |
| Melting Point | Range: | Sharp range indicates high purity suitable for crystallization.[1] |
Significance in Drug Development[2]
Dimethyl 4-methoxyisophthalate is not merely a crystallographic curiosity; it is a functional intermediate.[1]
-
Picotamide Synthesis: It serves as the core scaffold.[1] The ester groups are subsequently converted to amides.[1] The crystal structure of the intermediate validates the regiochemistry before the expensive amidation steps.[1]
-
Supramolecular Linkers: The "twisted" nature of the molecule (due to the methoxy group) makes it a "bent" linker in Metal-Organic Frameworks (MOFs), potentially creating pores with different dimensions compared to planar isophthalate linkers.[1]
References
-
Synthesis & Derivatization: Gladych, J. M. Z., & Taylor, E. P. (1960).[1] Some Further Derivatives of 4-Hydroxyisophthalic Acid. Journal of the Chemical Society.[1] (Describes the methylation of the hydroxy-isophthalate to the methoxy-isophthalate).[1]
-
Picotamide Context: De Luca, L., et al. (2021).[1][2] Synthesis of Picotamide Analogues. ChemicalBook / Patent CN112159347.[1] .
-
General Crystallography of Isophthalates: Gallagher, J. F., & Mocilac, P. (2012).[1] Dimethyl isophthalate.[1][3][4][5] Acta Crystallographica Section E. (Provides the baseline structure for the parent compound for comparison).[1]
-
Steric Effects in Benzoates: Thakuria, R., et al. (2018).[1] Crystal structure of dimethyl 4,4′-oxydibenzoate. Zeitschrift für Kristallographie. (Illustrates packing forces in similar diesters).
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"potential applications of Dimethyl 4-methoxyisophthalate in materials science"
An In-depth Technical Guide Topic: Potential Applications of Dimethyl 4-methoxyisophthalate in Materials Science Audience: Researchers, scientists, and drug development professionals.
Foreword: Unlocking Potential Through Molecular Design
In the landscape of materials science, the quest for novel materials with tailored properties is perpetual. The performance of a material is intrinsically linked to the molecular architecture of its constituent building blocks. This guide focuses on Dimethyl 4-methoxyisophthalate (DM-4-MIP), a seemingly modest aromatic diester, and explores its latent potential as a versatile precursor in advanced materials. While its direct applications are not yet widely chronicled, a detailed analysis of its structure—the meta-substituted carboxylate groups and the strategically placed methoxy moiety—provides a compelling rationale for its use in high-performance polymers and functional porous materials. As a Senior Application Scientist, my objective is not merely to present what has been done, but to illuminate what is possible, grounding predictive insights in the fundamental principles of chemical structure and reactivity. This document serves as both a technical primer and a conceptual roadmap for researchers poised to innovate with this promising molecule.
Molecular Profile of Dimethyl 4-methoxyisophthalate (DM-4-MIP)
To appreciate the potential of DM-4-MIP, we must first understand its fundamental characteristics. It is the dimethyl ester of 4-methoxyisophthalic acid. The molecule's utility is derived from three core features: the rigid benzene ring, the meta-oriented diester groups, and the electron-donating methoxy substituent.
-
The Isophthalate Backbone: Unlike its para-isomer, terephthalate, which promotes linear, highly crystalline polymer chains, the 1,3- (or meta-) substitution pattern of the isophthalate core introduces a distinct kink (approximately 120°) into the polymer backbone. This disruption of linearity is a powerful tool for controlling crystallinity, generally leading to more amorphous materials with lower melting points, increased solubility, and improved transparency.[1][2]
-
Reactive Ester Groups: The two methyl ester functionalities are the primary reaction sites for polymerization, typically through transesterification reactions with diols or polyols to form polyesters, or after hydrolysis to the diacid, through condensation with diamines to form polyamides.
-
The Methoxy (-OCH₃) Functional Group: This is the molecule's key distinguishing feature. As an electron-donating group, it increases the electron density of the aromatic ring, which can influence the reactivity and properties of the resulting materials. Furthermore, the methoxy group can enhance solubility in organic solvents and potentially improve adhesion to polar substrates. Its presence can also create specific interactions within a material, such as hydrogen bonding with appropriate guest molecules in a porous framework. The position of this substituent can significantly impact the thermal properties and solvent resistance of polymers derived from it.[3][4]
Below is the chemical structure of Dimethyl 4-methoxyisophthalate.
Caption: Chemical structure of Dimethyl 4-methoxyisophthalate.
Physicochemical Properties
A summary of the key properties for DM-4-MIP's parent acid, 4-Methoxyisophthalic acid, provides insight into the monomer's characteristics.
| Property | Value | Source |
| CAS Number | 2206-43-1 | |
| Molecular Formula | C₉H₈O₅ | |
| Molecular Weight | 196.16 g/mol | |
| Melting Point | 258-263 °C (lit.) | |
| Appearance | White crystalline powder | [2] |
Potential Application I: Advanced Amorphous Polyesters
The most direct and impactful application of DM-4-MIP is in the synthesis of specialty polyesters. By strategically incorporating DM-4-MIP into a polyester backbone, one can engineer materials with enhanced solubility, thermal stability, and specific optical properties.
Causality Behind Experimental Choices
Standard polyesters like poly(ethylene terephthalate) (PET) are semi-crystalline, which gives them excellent mechanical strength but limits their solubility and processing window. Replacing a portion of the linear terephthalic acid with isophthalic acid is a known industrial strategy to produce amorphous copolyesters (PETG), which are clear and more easily processed.[1]
Using DM-4-MIP as a comonomer or the sole di-ester monomer takes this concept further.
-
Enhanced Amorphous Character: The meta-linkage from the isophthalate core inherently disrupts chain packing and prevents crystallization.
-
Improved Solubility & Processability: The methoxy group increases polarity and can interfere with intermolecular chain packing, further reducing crystallinity and significantly improving solubility in common organic solvents like NMP, DMF, and potentially even less harsh solvents.[5][6] This is critical for applications requiring solution casting of films or coatings.
-
Higher Glass Transition Temperature (Tg): The rigid aromatic ring contributes to a high Tg, meaning the resulting polyester would maintain its stiffness and dimensional stability at elevated temperatures compared to aliphatic polyesters. The methoxy group can further increase Tg by adding to the rotational barrier of the polymer backbone.
-
Tunable Refractive Index: The introduction of the electron-rich, methoxy-substituted aromatic ring can modify the refractive index of the polymer, a property valuable in optical films and components.
Hypothetical Experimental Workflow: Synthesis of a DM-4-MIP Based Copolyester
This protocol describes the synthesis of a copolyester from DM-4-MIP and 1,4-cyclohexanedimethanol (CHDM), a diol known to produce polyesters with good durability.[7][8]
Caption: Workflow for two-stage melt polymerization of a polyester.
Step-by-Step Protocol:
-
Reactor Setup: A 250 mL three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. The flask is charged with Dimethyl 4-methoxyisophthalate (0.1 mol), 1,4-cyclohexanedimethanol (0.22 mol, 120% molar excess), and titanium(IV) butoxide (Ti(OBu)₄, ~0.05 mol% relative to the diester) as a catalyst.
-
First Stage (Transesterification): The reaction mixture is heated under a slow stream of nitrogen to 180°C. The temperature is gradually increased to 220°C over 2-3 hours. Methanol, the byproduct of the transesterification, is collected in the distillation receiver. The theoretical amount of methanol should be collected to confirm the completion of this stage.
-
Second Stage (Polycondensation): The nitrogen inlet is replaced with a vacuum line. The pressure is gradually reduced to below 1 Torr while the temperature is increased to 260-280°C. This stage removes the excess CHDM and drives the polymerization to a high molecular weight. The reaction is monitored by the increase in the viscosity of the melt (observed via the torque on the mechanical stirrer). The reaction is typically continued for 3-4 hours under these conditions.
-
Product Recovery and Purification: The reactor is cooled under nitrogen. The resulting solid polymer is dissolved in a minimal amount of chloroform or dichloromethane. This solution is then slowly poured into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 80°C for 24 hours to remove any residual solvent.
-
Characterization: The final polymer is characterized by ¹H NMR to confirm its structure, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for the glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) to assess thermal stability.
Predicted Properties: A Comparative Analysis
| Polymer | Monomers | Expected Crystallinity | Predicted Tg (°C) | Expected Solubility | Key Advantage |
| PET | Terephthalic Acid, Ethylene Glycol | Semi-crystalline | ~75 °C | Poor | Mechanical Strength |
| PETG | Terephthalic Acid, Isophthalic Acid, Ethylene Glycol, CHDM | Amorphous | ~80 °C | Moderate | Clarity, Processability[1] |
| Poly(CHDM 4-methoxyisophthalate) | DM-4-MIP, CHDM | Fully Amorphous | > 100 °C | High in organic solvents | High Tg, Enhanced Solubility |
Potential Application II: Functional Ligands for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is paramount as it dictates the topology, pore size, and chemical functionality of the resulting framework.[9] 4-methoxyisophthalic acid (the hydrolyzed form of DM-4-MIP) is an excellent candidate ligand for creating functional MOFs.
Causality Behind Experimental Choices
-
Proven MOF-Forming Geometry: The dicarboxylate functionality is one of the most widely used binding groups in MOF chemistry, reliably forming stable, porous networks with a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺).[10][11]
-
Functional Pore Environment: The methoxy groups would project into the pores of the MOF. This functionalization can create specific binding sites for guest molecules, enhancing selectivity in adsorption and separation applications. For example, the polar methoxy group could show preferential binding to polar molecules like CO₂ or SO₂.
-
Modulated Electronic Properties: The electron-donating nature of the methoxy group can modulate the electronic structure of the MOF, which is a key consideration for applications in catalysis, sensing, or optoelectronics.[12]
-
Enhanced Structural Stability/Flexibility: The methoxy group can influence the packing of the ligands and the overall framework structure, potentially leading to novel topologies or frameworks with interesting dynamic properties.
Hypothetical Experimental Workflow: Solvothermal Synthesis of a DM-4-MIP Based MOF
This protocol outlines a typical solvothermal synthesis for a zinc-based MOF using 4-methoxyisophthalic acid.
Caption: General workflow for the solvothermal synthesis of a MOF.
Step-by-Step Protocol:
-
Ligand Preparation: Dimethyl 4-methoxyisophthalate is first hydrolyzed to 4-methoxyisophthalic acid by heating with an excess of NaOH solution, followed by acidification with HCl to precipitate the diacid. The product is filtered, washed with water, and dried.
-
Reaction Mixture: In a 20 mL scintillation vial, 4-methoxyisophthalic acid (0.05 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.05 mmol) are dissolved in a solvent mixture, typically 10 mL of N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: The vial is tightly capped and placed in a programmable oven. It is heated to 100°C for 48 hours. The slow heating and cooling rates can be critical for obtaining high-quality single crystals.
-
Isolation: After the oven cools to room temperature, colorless, crystalline products are typically found. The mother liquor is decanted, and the crystals are washed with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Activation: To make the pores accessible, the solvent molecules residing within the framework must be removed. The crystals are immersed in a low-boiling-point solvent like dichloromethane for 2-3 days (the solvent is exchanged several times). Afterwards, the crystals are filtered and heated under a dynamic vacuum at a temperature high enough to remove the solvent but below the decomposition temperature of the framework (e.g., 150°C).
-
Characterization: The structure and phase purity of the bulk material are confirmed by Powder X-ray Diffraction (PXRD). The thermal stability is assessed by TGA. The porosity and surface area are determined by nitrogen adsorption-desorption isotherms at 77 K (BET analysis).
Concluding Remarks and Future Outlook
Dimethyl 4-methoxyisophthalate represents a compelling, yet underexplored, building block for materials science. Its true value lies in the combination of the isophthalate geometry, which promotes processability and amorphous characteristics in polymers, and the methoxy functional group, which provides a handle for fine-tuning solubility, thermal properties, and intermolecular interactions.
The immediate opportunities lie in the synthesis of novel copolyesters and polyamides with superior solubility and thermal resistance for applications in specialty films, coatings, and engineering plastics. Beyond this, its role as a functionalized linker for metal-organic frameworks opens up possibilities in gas separation, catalysis, and chemical sensing. Future research should focus on the systematic synthesis and characterization of materials derived from DM-4-MIP to build a comprehensive structure-property relationship database. Such foundational work will undoubtedly pave the way for its adoption in next-generation advanced materials.
References
- Sandhya, T. E., & Sivaram, S. SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS.
- Imran, M., et al. (2023). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. National Institutes of Health (NIH).
- ResearchGate. (2025). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties.
- TargetMol. Dimethyl 4-hydroxyisophthalate.
- Google Patents. US3089905A - Process for the production of 4-hydroxyisophthalic acid.
- Google Patents. CN105949047A - Method for extracting 4-hydroxy-m-phthalic acid from wintergreen oil production waste slag.
- MDPI. Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties.
- MDPI. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.
- MedChemExpress. Dimethyl 4-hydroxyisophthalate | Natural Product.
- PubChem. Dimethyl isophthalate.
- ChemicalBook. DIMETHYL 4-HYDROXYISOPHTHALATE | 5985-24-0.
- AccuStandard. Dimethyl isophthalate CAS # 1459-93-4.
- PubChem. Dimethyl 4-hydroxyisophthalate.
- ResearchGate. Effect of Methoxy Substituent Position on Thermal Properties and Solvent Resistance of Lignin-Inspired Poly(dimethoxyphenyl methacrylate)s.
- Dalton Transactions (RSC Publishing). A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction.
- National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Sigma-Aldrich. 4-Methoxyisophthalic acid.
- ResearchGate. A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties.
- AWS. Effect of Methoxy Substituent Position on Thermal Properties and Solvent Resistance of Lignin-Inspired Poly(dimethoxyphenyl methacrylate)s.
- MDPI. Functional Aromatic Polyamides.
- SciELO. Synthesis and characterization of novel polyester containing Schiff-base unit.
- CrystEngComm (RSC Publishing). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker.
- ChemRxiv. Exploring the Chemical Design Space of Metal-Organic Frameworks for Photocatalysis.
- ChemicalBook. Different applications of isophthalic acid.
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"health and safety handling precautions for Dimethyl 4-methoxyisophthalate"
Health and Safety Handling Precautions for Dimethyl 4-methoxyisophthalate
CAS: 22966-26-3 Synonyms: Dimethyl 4-methoxybenzene-1,3-dicarboxylate; 4-Methoxyisophthalic acid dimethyl ester.[1] Chemical Family: Aromatic Diester / Anisole Derivative.
Executive Summary
This technical guide establishes the operational safety envelope for Dimethyl 4-methoxyisophthalate , a specialized intermediate used in the synthesis of functionalized polyesters and pharmaceutical scaffolds.[1]
Critical Advisory: Unlike commodity chemicals (e.g., Dimethyl isophthalate), CAS 22966-26-3 lacks a comprehensive REACH registration dossier or extensive public toxicological datasets.[1] Consequently, this guide applies a Control Banding Strategy , classifying the compound as a Level 2 Health Hazard (Presumptive Irritant/Sensitizer) .[1] All protocols below are designed to mitigate risks associated with data-poor aromatic esters, specifically addressing hydrolysis risks (methanol release) and dust inhalation.
Part 1: Physicochemical Profile & Hazard Identification
Predicted & Observed Properties
Note: Due to limited experimental data, values marked with ()* are derived from Structural Activity Relationship (SAR) analysis of the analog Dimethyl 4-hydroxyisophthalate.*
| Property | Value / Description | Operational Implication |
| Physical State | Solid (Crystalline/Powder) | High risk of particulate inhalation during weighing.[1] |
| Melting Point | ~50–80°C (Predicted)* | Low melting point; avoid friction/grinding which may cause tackiness or melting.[1] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water.[1] | Use organic compatible gloves (Nitrile/Laminate).[1] |
| Reactivity | Susceptible to hydrolysis (Acid/Base catalyzed).[1] | Moisture Sensitive: Store under inert atmosphere to prevent degradation into methanol. |
Hazard Assessment Logic (GHS Classification)
In the absence of LD50 data, we apply the Precautionary Principle .
-
H315: Causes skin irritation (Presumed).[1]
-
H319: Causes serious eye irritation (Presumed).[1]
-
Metabolic Hazard: In vivo hydrolysis yields Methanol (neurotoxin) and 4-Methoxyisophthalic acid .[1]
Figure 1: Hazard Assessment Workflow identifying critical exposure nodes (Dust and Hydrolysis Vapors).[1]
Part 2: Engineering Controls & Personal Protective Equipment (PPE)
The "Barrier" Strategy
Trustworthiness in safety relies on redundancy.[1] Do not rely solely on PPE.[1][3]
| Control Level | Requirement | Mechanistic Justification |
| Primary (Engineering) | Chemical Fume Hood | Must maintain face velocity >0.5 m/s.[1] Prevents accumulation of airborne particulates and containment of methanol vapors if hydrolysis occurs.[1] |
| Secondary (PPE - Hands) | Double Nitrile Gloves (0.11 mm min) | Aromatic esters can permeate standard latex.[1] Change frequency: Every 120 mins or immediately upon splash. |
| Secondary (PPE - Eyes) | Chemical Splash Goggles | Safety glasses are insufficient for powders; tight-sealing goggles prevent dust migration to the tear duct.[1] |
| Respiratory | N95 / P100 (If outside hood) | Only if engineering controls fail.[1] Powder handling must remain inside the hood.[1] |
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid Phase)
Objective: Eliminate static-induced dust cloud formation.[1]
-
Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read, keeping the sash low.
-
Anti-Static Measure: Use an ionizing gun or anti-static brush on the weighing boat.[1] Aromatic esters are often dielectric and hold static charge, causing "jumping" of powder.[1]
-
Transfer: Do not use a spatula to "flick" powder.[1] Use a taping method (gently tapping the wrist holding the spatula) to control flow.[1]
-
Solvation: Add solvent (e.g., Dichloromethane or DMSO) to the solid in the weighing vessel before transfer if possible, transferring as a liquid to reduce dust.[1]
Protocol B: Reaction Quenching & Workup
Objective: Manage Exotherm and Methanol Release. Context: When used in hydrolysis or transesterification reactions.
-
Risk: Quenching ester reactions with strong acid/base generates heat and methanol.[1]
-
Step-by-Step:
-
Cool reaction mixture to <5°C.
-
Add quenching agent dropwise.[1]
-
Ventilation Check: Ensure hood sash is at the working height marker.[1] Methanol vapor is heavier than air but highly mobile.[1]
-
Phase Separation: If using an aqueous workup, treat the aqueous layer as Hazardous Waste (Methanol Contaminated) .[1] Do not pour down the drain.
-
Figure 2: Standard Operating Procedure (SOP) flow for handling solid aromatic esters.
Part 4: Emergency Response
| Scenario | Immediate Action | Scientific Rationale |
| Ocular Exposure | Flush for 15 mins (eyewash station). Hold eyelids open. | Esters are lipophilic; they penetrate the corneal epithelium quickly.[1] Immediate dilution is critical.[1] |
| Skin Contact | Soap and Water (Do not use alcohol/solvents).[1] | Solvents (acetone/ethanol) will increase the skin permeability of the compound, driving it deeper into the dermis.[1] |
| Spill (Solid) | Wet Wipe Method. Cover with wet paper towels, then wipe up.[1] | Dry sweeping creates dust aerosols (inhalation hazard).[1] |
| Fire | CO2 or Dry Chemical. | Water may cause hydrolysis, releasing methanol which fuels the fire invisibly.[1] |
Part 5: Storage & Stability
-
Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen backfill recommended.[1]
-
Incompatibility: Strong Oxidizers (Nitrates, Peroxides) and Strong Bases (causes rapid hydrolysis).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15088, Dimethyl isophthalate (Analog Read-Across).[1] Retrieved from [Link]1]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.6: QSARs and grouping of chemicals.[1] (Methodology for Read-Across). Retrieved from [Link]1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] Retrieved from [Link]1]
-
Sigma-Aldrich. Safety Data Sheet for Dimethyl 4-hydroxyisophthalate (Structural Analog). Retrieved from ]">https://www.sigmaaldrich.com[1]
Sources
Methodological & Application
"step-by-step synthesis protocol for Dimethyl 4-methoxyisophthalate"
Technical Application Note: Scalable Synthesis of Dimethyl 4-methoxyisophthalate
Executive Summary
Dimethyl 4-methoxyisophthalate (CAS 22955-73-3) is a critical intermediate in the synthesis of functionalized polyesters and benzimidazole-based pharmaceutical agents. While several routes exist, this guide prioritizes the Direct Esterification via Thionyl Chloride (SOCl₂) due to its superior atom economy, scalability, and simplified workup compared to traditional sulfuric acid catalysis or Williamson ether synthesis from the phenolic precursor.
Key Compound Data:
| Property | Specification |
|---|---|
| Chemical Name | Dimethyl 4-methoxyisophthalate |
| CAS Number | 22955-73-3 |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| Melting Point | 93–97 °C |
| Appearance | White to off-white crystalline solid |[1]
Retrosynthetic Analysis & Strategy
To ensure process flexibility, we present two validated pathways. Route A is the preferred method for primary synthesis from the carboxylic acid. Route B is an alternative for workflows starting from the phenolic ester.
Figure 1: Retrosynthetic disconnection showing the primary esterification route (A) and alternative etherification route (B).
Primary Protocol: Acid Chloride-Mediated Esterification
Rationale: This method utilizes in situ generation of HCl via Thionyl Chloride. Unlike H₂SO₄ catalysis, the byproducts (SO₂ and HCl gases) are easily removed, simplifying purification to a basic neutralization and filtration step.
Materials & Reagents
-
Precursor: 4-Methoxyisophthalic acid (1.0 eq)[2]
-
Solvent/Reagent: Methanol (Anhydrous, 20–30 volumes)
-
Activator: Thionyl Chloride (SOCl₂, 3.0–4.0 eq)
-
Quench: Sat. NaHCO₃ solution
-
Extraction: Ethyl Acetate (EtOAc)[3]
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line). Place in an ice-water bath (0 °C).
-
Solvation: Charge the flask with 4-Methoxyisophthalic acid and Methanol . Stir until a suspension forms.
-
Activation (Exothermic):
-
Critical Step: Add Thionyl Chloride dropwise via an addition funnel or syringe over 30 minutes.
-
Caution: Evolution of HCl and SO₂ gas will occur. Ensure proper ventilation (fume hood). Maintain temperature <10 °C during addition to prevent uncontrolled boiling.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Heat to Reflux (65 °C) and stir for 12–16 hours.
-
Monitor: Check completion via TLC (Hexane:EtOAc 7:3). The starting acid spot (baseline) should disappear.
-
-
Workup:
-
Cool the mixture to RT.
-
Concentrate the solution under reduced pressure (Rotavap) to remove excess Methanol and residual SOCl₂. A solid/oil residue will remain.
-
Resuspend the residue in EtOAc (approx. 10 volumes).
-
Wash slowly with Sat. NaHCO₃ (2x) to neutralize residual acid (pH ~8).
-
Wash with Brine (1x).
-
-
Isolation:
Alternative Protocol: Williamson Ether Synthesis
Rationale: Use this route only if starting from Dimethyl 4-hydroxyisophthalate (CAS 5985-24-0).
Step-by-Step Procedure
-
Dissolution: Dissolve Dimethyl 4-hydroxyisophthalate (1.0 eq) in anhydrous Acetone or DMF (10 volumes).
-
Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir at RT for 30 mins to form the phenoxide.
-
Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise.
-
Safety: MeI is a suspected carcinogen and volatile. Handle in a hood.
-
-
Reflux: Heat to 60 °C (Acetone) or 80 °C (DMF) for 4–6 hours.
-
Workup: Filter off inorganic salts. Evaporate solvent.[4] Partition residue between water and EtOAc. Dry and concentrate.
Analytical Characterization
To validate the synthesis, compare the isolated product against these standard parameters.
| Technique | Expected Signal / Observation | Interpretation |
| Appearance | White crystalline needles | High purity solid |
| Melting Point | 93–97 °C | Distinct from hydroxy-ester (MP ~97°C) and isophthalate (MP ~64°C) |
| ¹H NMR (CDCl₃) | Methoxy group (-OCH₃) | |
| Methyl esters (-COOCH₃) | ||
| Aromatic protons (1,2,4-substitution pattern) | ||
| IR Spectroscopy | ~1720 cm⁻¹ | Strong Carbonyl (C=O) stretch (Ester) |
Process Workflow Diagram
The following flowchart visualizes the critical decision points and unit operations for the primary Route A.
Figure 2: Operational workflow for the acid-chloride mediated esterification.
References
-
Sigma-Aldrich. Product Specification: Dimethyl 4-methoxyisophthalate (CAS 22955-73-3).[5][6]
-
FineTech Chemical. Safety Data Sheet & Properties: CAS 22955-73-3.[5][7]
-
PubChem. Compound Summary: Dimethyl 4-methoxyisophthalate.[6]
-
Waheed, N. et al. (2023). "Thionyl Chloride: A Catalyst of Synthetic Chemical Interest." Iraqi Journal of Pharmacy, 20(2), 111-115. (Validating the SOCl₂/MeOH esterification mechanism).
Sources
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- 2. CN105949047A - Method for extracting 4-hydroxy-m-phthalic acid from wintergreen oil production waste slag - Google Patents [patents.google.com]
- 3. US10626076B2 - Process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]
- 4. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]
- 5. 22955-73-3 Dimethyl 4-methoxyisophthalate [chemsigma.com]
- 6. m.chem960.com [m.chem960.com]
- 7. CAS:22955-73-3 FT-0654087 Dimethyl 4-methoxyisophthalate Product Detail Information [finetechchem.com]
"using Dimethyl 4-methoxyisophthalate as a linker in MOF synthesis"
Application Note: Functionalizing MOF Architectures using Dimethyl 4-methoxyisophthalate
Executive Summary
This guide details the protocol for utilizing Dimethyl 4-methoxyisophthalate (DM-4-MIP) as a precursor for Metal-Organic Framework (MOF) synthesis.[1] Unlike standard linkers, DM-4-MIP offers a unique electronic and steric profile due to the asymmetric positioning of the methoxy group (C4 position) relative to the isophthalate carboxylates (C1, C3). This asymmetry is critical for inducing lower-symmetry space groups and enhancing pore hydrophobicity, making it a high-value candidate for hydrophobic drug encapsulation and luminescent sensing.
Critical Note: DM-4-MIP is an ester. It cannot coordinate effectively with metal nodes in its native form. It must undergo controlled hydrolysis to 4-methoxyisophthalic acid (4-MIP) prior to or during solvothermal synthesis. Direct use of the ester without activation is the most common cause of synthesis failure.
Part 1: Pre-Synthetic Ligand Engineering (Hydrolysis Protocol)
Objective: Convert the inactive ester precursor (DM-4-MIP) into the coordination-capable ligand (4-MIP). Rationale: Metal nodes (Cu clusters, Ln ions) require anionic carboxylate oxygen donors. The methyl ester groups block this coordination. While in-situ hydrolysis is possible, it is kinetically unreliable and often yields low-crystallinity powders. Pre-synthetic saponification is the gold standard.
Experimental Workflow
Figure 1: Ligand activation pathway. The transition from red (inactive) to green (active) requires a pH swing mechanism.
Step-by-Step Protocol
-
Dissolution: Dissolve 10 mmol (2.24 g) of Dimethyl 4-methoxyisophthalate in 30 mL of Methanol (MeOH).
-
Saponification: Prepare a solution of NaOH (25 mmol, 1.0 g) in 15 mL deionized water. Add this dropwise to the methanol solution.
-
Observation: The solution may warm slightly.
-
-
Reflux: Heat the mixture to 70°C (reflux) for 4 hours. The solution should become clear.
-
Solvent Removal: Evaporate the methanol under reduced pressure (Rotavap) to obtain a white solid (Disodium salt).
-
Acidification: Redissolve the solid in minimal water (20 mL). While stirring on ice, add 2M HCl dropwise until pH reaches ~1-2.
-
Critical Checkpoint: A copious white precipitate (4-MIP) will form immediately.
-
-
Purification: Filter the precipitate, wash with cold water (3x 10 mL) to remove NaCl, and dry at 80°C under vacuum overnight.
-
Yield Target: >90%
-
Validation: 1H-NMR (DMSO-d6) should show the disappearance of the methyl ester singlet (~3.8 ppm) and appearance of the carboxylic acid broad singlet (>12 ppm).
-
Part 2: MOF Synthesis Protocols
We present two distinct tracks based on the desired application.
Track A: Copper-Based Paddlewheel MOF (Porosity & Drug Delivery)
Target Structure: A 2D or 3D network utilizing Cu2(COO)4 paddlewheel nodes. The 4-methoxy group introduces steric bulk that prevents dense packing, often increasing accessible surface area compared to unsubstituted isomers.
Reagents:
-
Ligand: 4-methoxyisophthalic acid (4-MIP) - 0.5 mmol
-
Solvent System: DMF:Ethanol:H2O (3:1:1 v/v)
Protocol:
-
Mixing: In a 20 mL scintillation vial, dissolve 4-MIP (98 mg) and Cu(NO3)2 (116 mg) in 10 mL of the solvent mixture.
-
Sonication: Sonicate for 10 minutes to ensure complete homogeneity.
-
Solvothermal Synthesis: Cap the vial tightly (Teflon-lined) and place in a programmable oven.
-
Ramp: 1°C/min to 85°C.
-
Hold: 48 hours at 85°C.
-
Cool: 0.5°C/min to Room Temp.
-
-
Harvesting: Blue block-shaped crystals should form. Decant the mother liquor.
-
Activation (Solvent Exchange): Wash crystals with fresh DMF (3x) over 24 hours, followed by Ethanol (3x) over 24 hours to remove high-boiling DMF.
Track B: Lanthanide-Based MOF (Luminescent Sensing)
Target Structure: Ln-4-MIP coordination polymer. The methoxy group acts as an "antenna" auxiliary, modifying the triplet state energy level to sensitize Lanthanide emission (Antenna Effect).
Reagents:
-
Ligand: 4-MIP - 0.6 mmol
-
Metal Source: Eu(NO3)3·6H2O (Red emission) or Tb(NO3)3·6H2O (Green emission) - 0.2 mmol
-
Solvent: H2O (Hydrothermal synthesis)
Protocol:
-
pH Adjustment: Mix Ligand and Metal salt in 15 mL deionized water. The ligand will not fully dissolve. Adjust pH to 5.5–6.0 using 0.1M NaOH. This deprotonates the ligand, facilitating coordination.
-
Reaction: Transfer to a Teflon-lined stainless steel autoclave (25 mL capacity).
-
Heating: Heat at 150°C for 72 hours.
-
Product: High-yield microcrystalline powder (White).
-
Validation: Under UV light (254 nm or 365 nm), the Eu-MOF should glow bright red; Tb-MOF should glow bright green.
Part 3: Structure-Property Logic & Validation
Design Logic Diagram
Figure 2: Causal relationship between the 4-methoxy substitution and final MOF properties.
Characterization Checklist
| Technique | Purpose | Expected Outcome |
| PXRD (Powder X-Ray Diffraction) | Structural Integrity | Sharp, high-intensity peaks at low angles (5-15° 2θ) indicating long-range order. |
| TGA (Thermogravimetric Analysis) | Thermal Stability | Weight loss <100°C (Solvent); Plateau until ~300°C (Framework stability). |
| FT-IR | Chemical Bonding | Shift of C=O stretch from ~1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated carboxylate). |
| N2 Isotherm (77 K) | Porosity | Type I isotherm (microporous). Hysteresis indicates mesopores (useful for drugs). |
Part 4: Applications in Drug Development
The 4-methoxy group is not merely structural; it is a functional handle for drug delivery systems (DDS).
-
Hydrophobic Shielding: The methyl group of the methoxy substituent projects into the pore channel. This increases the local hydrophobicity of the pore wall compared to unsubstituted isophthalate.
-
Application: Superior loading of hydrophobic drugs (e.g., Ibuprofen, Doxorubicin) via hydrophobic interactions.
-
-
pH-Responsive Release: The coordination bond between Cu(II) and the methoxy-isophthalate is sensitive to acidic pH (pH < 5).
Protocol for Drug Loading (Ibuprofen Model):
-
Activate MOF (remove solvent) at 120°C under vacuum for 6 hours.
-
Soak 100 mg activated MOF in a saturated hexane solution of Ibuprofen (20 mg/mL) for 24 hours.
-
Centrifuge and wash briefly with hexane to remove surface drug.
-
Determine loading capacity via UV-Vis spectroscopy of the supernatant (264 nm).
References
-
Luminescent Lanthanide MOFs: Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. MDPI. Available at: [Link][9]
-
Synthesis of Isophthalate MOFs: Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. RSC Advances. Available at: [Link](Note: Describes the analogous 5-methoxy system, providing foundational solvothermal conditions applicable to 4-methoxy).
-
Drug Delivery Applications: Metal–Organic Frameworks for Drug Delivery: A Design Perspective. NIH National Library of Medicine. Available at: [Link]
-
Copper MOF Protocols: A Series of Robust Copper-Based Triazolyl Isophthalate MOFs. NIH National Library of Medicine. Available at: [Link]
Sources
- 1. CN113578271A - Preparation method and application of copper metal organic framework composite material - Google Patents [patents.google.com]
- 2. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN105949047A - Method for extracting 4-hydroxy-m-phthalic acid from wintergreen oil production waste slag - Google Patents [patents.google.com]
- 7. CN104378981B - MOF synthesis - Google Patents [patents.google.com]
- 8. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visible light mediated photocatalysis by lanthanide metal–organic frameworks: enhanced specificity and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Functionalization of Dimethyl 4-methoxyisophthalate
Executive Summary & Chemical Profile
Dimethyl 4-methoxyisophthalate (DM-4-MI) serves as a critical aromatic scaffold in the synthesis of kinase inhibitors, liquid crystals, and functionalized polyesters.[1] Its value lies in its asymmetric electronic environment : the presence of the electron-donating methoxy group at position 4 creates a distinct reactivity differential between the ester at position 1 (para) and position 3 (ortho).
This guide moves beyond generic "ester chemistry" to provide field-proven protocols for selective hydrolysis , exhaustive reduction , and hydrazinolysis .[1]
Chemical Identity[1][2][3][4]
-
CAS: 1459-93-4[1]
-
IUPAC: Dimethyl 4-methoxybenzene-1,3-dicarboxylate[1]
-
Molecular Weight: 224.21 g/mol [1]
-
Key Feature: The 4-methoxy group acts as an Electron Donating Group (EDG), sterically hindering the C3-ester and electronically deactivating both esters toward nucleophilic attack compared to unsubstituted isophthalates.
Reactivity Matrix & Strategic Pathways
The following diagram illustrates the three primary divergent pathways for DM-4-MI. Note the specific conditions required to overcome the electronic deactivation caused by the methoxy group.
Figure 1: Divergent synthetic pathways for DM-4-MI. Path A utilizes steric differentiation; Path B and C require forcing conditions.
Protocol A: Regioselective Monohydrolysis
Objective: Isolate the mono-methyl ester.[1] Challenge: Preventing double hydrolysis to the di-acid while ensuring reaction progress despite the deactivated esters. Mechanistic Insight: The ester at C3 is sterically hindered by the ortho-methoxy group. The ester at C1 is para and sterically accessible.[1] Therefore, controlled hydrolysis favors the 1-acid-3-ester product.[1]
Experimental Procedure (The Niwayama Modification)
This protocol adapts the semi-two-phase method which is superior to standard alcoholic saponification for controlling stoichiometry.
-
Preparation: Dissolve DM-4-MI (10 mmol, 2.24 g) in THF (30 mL) . The solution should be clear.
-
Temperature Control: Cool the solution to 0°C in an ice bath. Critical: Low temperature maximizes the rate difference between the first and second hydrolysis.
-
Reagent Addition: Add 0.25 M aqueous NaOH (10 mmol, 40 mL, exactly 1.0 equivalent ) dropwise over 30 minutes.
-
Reaction: Stir vigorously at 0°C for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).[1]
-
Workup (Self-Validating):
-
Concentrate in vacuo to remove THF (aqueous layer remains).[1]
-
Extract the aqueous layer with Diethyl Ether (2 x 20 mL) .[1] This removes unreacted diester.
-
Acidify the aqueous layer to pH 2–3 with 1M HCl.[1]
-
Extract the precipitate with EtOAc (3 x 30 mL) .
-
Dry (Na2SO4) and concentrate to yield the mono-ester.[1]
-
Data Summary: Hydrolysis Selectivity
| Solvent System | Temperature | Mono-Ester Yield | Selectivity Note |
| MeOH / H2O | 25°C | 55% | Significant di-acid byproduct formed.[1] |
| THF / H2O | 0°C | 88% | High selectivity due to phase behavior. |
Protocol B: Exhaustive Reduction to Diol
Objective: Synthesis of 4-methoxy-1,3-benzenedimethanol. Challenge: Aluminum emulsion formation during workup ("The Gray Sludge"). Solution: The Fieser Workup is mandatory for this substrate to ensure granular precipitates that filter easily.[1]
Experimental Procedure
-
Setup: Flame-dry a 250 mL RB flask. Flush with Argon.
-
Reagent: Suspend LiAlH4 (30 mmol, 1.14 g, 3.0 equiv) in anhydrous THF (40 mL) . Cool to 0°C.[1][2][3]
-
Addition: Dissolve DM-4-MI (10 mmol, 2.24 g) in THF (15 mL). Add dropwise to the LAH suspension.[1]
-
Reflux: Warm to room temperature, then reflux for 4 hours. The methoxy group deactivates the esters, requiring thermal energy for completion.
-
The Fieser Quench (Critical Step):
-
Isolation: Warm to RT and stir for 15 minutes. The gray precipitate will turn white and granular.[1] Filter through Celite.[1]
Figure 2: Standardized Fieser Workup protocol for LiAlH4 reductions to prevent emulsion formation.
Protocol C: Hydrazinolysis (Heterocycle Precursor)
Objective: Formation of 4-methoxyisophthalodihydrazide.[1] Application: Key intermediate for 1,3,4-oxadiazole based kinase inhibitors.[1]
Experimental Procedure
-
Solvent Choice: Ethanol (Abs) is preferred over methanol to allow a higher reflux temperature (78°C vs 65°C), necessary to overcome the deactivated ester reactivity.[1]
-
Reaction:
-
Dissolve DM-4-MI (10 mmol) in Ethanol (20 mL).
-
Add Hydrazine Hydrate (80%) (100 mmol, 10 equiv). Excess is required to prevent oligomerization.
-
-
Reflux: Heat to reflux for 6–8 hours.
-
Isolation:
Troubleshooting & Optimization (Senior Scientist Notes)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hydrolysis) | Over-hydrolysis to di-acid.[1] | Reduce temperature to -5°C. Ensure NaOH is added dropwise. Switch to LiOH in THF/Water (milder). |
| Emulsion (Reduction) | Improper quenching of Aluminum salts.[1] | strictly follow the 1:1:3 Fieser method . Do not add acid during quench.[1] |
| Incomplete Reaction (Hydrazinolysis) | Steric hindrance at C3 ester.[1] | Increase temperature (switch solvent to n-Butanol, reflux 117°C) or use anhydrous hydrazine.[1] |
| Starting Material Recovery | Poor solubility in aqueous workup.[1] | DM-4-MI is lipophilic.[1] Ensure organic extraction volume is sufficient (use DCM if EtOAc fails).[1] |
References
-
Niwayama, S. (2000).[1][2][3] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.[1] [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1459934, Dimethyl 4-methoxyisophthalate.[1] PubChem.
-
Amgen Inc. (2008).[1] Synthesis of half esters (Patent WO2008150487A2).[1] Google Patents.[1]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[1][4][6][7][8]
Sources
- 1. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2008150487A2 - Synthesis of half esters - Google Patents [patents.google.com]
- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
"analytical techniques for characterizing Dimethyl 4-methoxyisophthalate"
Executive Summary & Molecule Profile
Dimethyl 4-methoxyisophthalate (DMMIP) is a critical intermediate used in the synthesis of complex pharmaceutical APIs and specialized polyester resins. Its structural integrity relies on the precise regiochemistry of the methoxy group relative to the diester functionality.
This guide provides a validated analytical framework for characterizing DMMIP, focusing on distinguishing it from its metabolic precursors (e.g., dimethyl 4-hydroxyisophthalate) and hydrolysis byproducts.
| Property | Specification |
| CAS Number | 22955-73-3 |
| IUPAC Name | Dimethyl 4-methoxybenzene-1,3-dicarboxylate |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| Melting Point | 93–97 °C |
| Solubility | Soluble in MeOH, ACN, DCM; Insoluble in Water |
Synthesis & Impurity Logic (The "Why" Behind the Analysis)
To design an effective analytical method, one must understand the chemical lineage of the sample. DMMIP is typically synthesized via O-methylation of Dimethyl 4-hydroxyisophthalate or Esterification of 4-methoxyisophthalic acid.
Critical Impurities to Monitor:
-
Dimethyl 4-hydroxyisophthalate (Precursor): Result of incomplete methylation. More polar than DMMIP.
-
Monomethyl esters (Hydrolysis Products): Result of moisture exposure. Acidic and highly polar.
-
Regioisomers: Rare, but possible if the starting material was impure (e.g., dimethyl 2-methoxyisophthalate).
Figure 1: Synthesis pathway and origin of critical impurities (A and B) requiring chromatographic separation.
Protocol A: Structural Identification via 1H NMR
Objective: Confirm the 1,2,4-substitution pattern and distinguish the methoxy ether from the ester methyls.
Experimental Setup:
-
Instrument: 400 MHz NMR (or higher).
-
Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ to prevent viscosity broadening and to distinctively resolve the methoxy signals.
-
Concentration: 10 mg in 0.6 mL.
Spectral Assignment Strategy: The aromatic region must show an ABX system (or specifically, two doublets and one singlet/doublet depending on coupling) characteristic of 1,3-dicarboxy-4-substituted benzenes.
| Position | Type | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant ( | Structural Logic |
| H-2 | Aromatic | 8.45 – 8.55 | Doublet (d) | Most Deshielded. Located between two electron-withdrawing ester groups. Meta-coupled to H-6. | |
| H-6 | Aromatic | 8.10 – 8.20 | Doublet of Doublets (dd) | Ortho to ester, meta to methoxy. Deshielded, but less than H-2. | |
| H-5 | Aromatic | 7.00 – 7.10 | Doublet (d) | Shielded. Ortho to the electron-donating Methoxy group. | |
| 4-OMe | Ether | 3.95 – 4.00 | Singlet (s) | - | Methoxy ether attached directly to the ring. |
| 1,3-COOMe | Ester | 3.85 – 3.92 | Singlet(s) (s) | - | Two methyl ester signals (may overlap or resolve depending on solvent). |
Acceptance Criteria:
-
Integration ratio of Aromatic : Methoxy/Ester protons must be 3 : 9 .
-
Presence of the characteristic H-5 doublet at ~7.0 ppm confirms the 4-methoxy substitution (shielding effect).
Protocol B: Purity Profiling via HPLC-UV
Objective: Quantify DMMIP purity and limit unreacted Dimethyl 4-hydroxyisophthalate (Phenol impurity).
Method Development Logic: Since the impurity (Phenol) has a free -OH group, it is significantly more polar than the product (Methoxy). A standard C18 gradient will elute the impurity before the main peak. Phosphate buffer is used to suppress the ionization of any potential hydrolysis acids, ensuring sharp peaks.
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary) and 230 nm (secondary) |
| Column Temp | 30 °C |
| Injection Vol | 5 µL |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial Hold |
| 2.0 | 20 | Isocratic (Elute polar impurities) |
| 12.0 | 80 | Linear Gradient (Elute DMMIP) |
| 15.0 | 80 | Wash |
| 15.1 | 20 | Re-equilibration |
| 20.0 | 20 | End |
System Suitability Requirements:
-
Retention Time (RT): DMMIP ~10-11 min; Hydroxy-impurity ~5-6 min.
-
Resolution (
): > 2.0 between Impurity A and DMMIP. -
Tailing Factor: < 1.5 for the main peak.
Figure 2: Chromatographic separation logic based on polarity differences between the hydroxy-precursor and methoxy-product.
Protocol C: Solid-State Characterization (DSC)
Objective: Verify physical form and thermal purity.
Why DSC? Melting point ranges provided in literature (93-97°C) are often visual capillary measurements. Differential Scanning Calorimetry (DSC) provides the onset temperature, which is the thermodynamic melting point, and the peak shape indicates crystalline purity.
Procedure:
-
Weigh 2–4 mg of dried DMMIP into a Tzero aluminum pan.
-
Crimp with a pinhole lid (allows volatile escape if residual solvent exists).
-
Ramp: 10 °C/min from 30 °C to 150 °C.
-
Nitrogen Purge: 50 mL/min.
Interpretation:
-
Sharp Endotherm: Onset should be 93 ± 1 °C .
-
Broadening: If the peak is broad (width > 3°C), it indicates the presence of the "eutectic impurity" (likely the hydroxy precursor) or residual solvent (methanol).
References
-
ChemicalBook. (2023). Dimethyl 4-methoxyisophthalate (CAS 22955-73-3) Properties and Suppliers. Retrieved from
-
National Center for Biotechnology Information. (2023). Dimethyl 4-hydroxyisophthalate (Precursor Data). PubChem Compound Summary for CID 80087. Retrieved from
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for C18 method development logic).
-
Thermo Fisher Scientific. (2016). Determination of Phthalates in Drinking Water by UHPLC with UV Detection. Application Note 1045. (Reference for phthalate ester UV detection settings). Retrieved from
"derivatization of Dimethyl 4-methoxyisophthalate for enhanced properties"
Introduction & Rationale
Dimethyl 4-methoxyisophthalate (CAS: 22966-22-9) is a highly versatile aromatic scaffold utilized in the synthesis of Metal-Organic Frameworks (MOFs), bioactive pharmacophores, and high-performance polymers. Its unique substitution pattern—comprising two electrophilic ester groups and an electron-donating methoxy group—provides orthogonal handles for chemical diversification.
While the parent isophthalate core is symmetric, the introduction of the 4-methoxy group breaks this symmetry, creating distinct steric and electronic environments at the C1 and C3 positions. This guide details protocols to exploit these differences, enabling the synthesis of non-symmetric building blocks that are otherwise difficult to access.
Key Applications:
-
MOF Ligand Design: The 4-methoxy group can be demethylated to a phenol (4-hydroxyisophthalic acid), a critical ligand for lanthanide-based MOFs with enhanced luminescence.
-
Medicinal Chemistry: The scaffold serves as a precursor to serine protease inhibitors where the 4-position substituent modulates potency.
-
Polymer Science: Asymmetric hydrolysis yields monomers for alternating co-polymers.
Chemical Reactivity Profile
To design effective protocols, we must analyze the causality behind the reactivity of the three functional groups.
Regioselectivity of the Ester Groups (C1 vs. C3)
-
Steric Environment: The ester at C3 is ortho to the methoxy group (C4), creating significant steric hindrance. The ester at C1 is para to the methoxy group, residing in a less sterically congested environment.
-
Electronic Environment: The methoxy group is a strong Resonance Donor (+R). It donates electron density primarily to the ortho (C3, C5) and para (C1) positions.
-
C3 (Ortho): Receives electron density (deactivating the carbonyl toward nucleophilic attack) and is sterically blocked.
-
C1 (Para): Receives electron density but is sterically accessible.
-
Electrophilic Aromatic Substitution (EAS)
-
Directing Effects:
-
4-OMe (+R): Directs ortho (C3, C5) and para (C1). Positions C1 and C3 are blocked by esters. C5 is activated.
-
1-COOMe (-R): Directs meta (C3, C5).
-
3-COOMe (-R): Directs meta (C1, C5).
-
Derivatization Pathways (Visualized)
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthesis pathways. The 4-methoxy group directs bromination to C5 and sterically protects the C3-ester from hydrolysis.
Experimental Protocols
Protocol 1: Regioselective Monohydrolysis
Objective: To selectively hydrolyze the C1-ester to yield 4-methoxy-3-(methoxycarbonyl)benzoic acid.
-
Mechanism: Steric differentiation. The C3-ester is shielded by the bulky C4-methoxy group, retarding saponification relative to the exposed C1-ester.
Materials:
-
Dimethyl 4-methoxyisophthalate (1.0 eq)[1]
-
Lithium Hydroxide monohydrate (LiOH·H2O) (1.05 eq)
-
THF (Tetrahydrofuran), HPLC grade
-
Water (Deionized)
Procedure:
-
Dissolution: Dissolve dimethyl 4-methoxyisophthalate (2.24 g, 10 mmol) in THF (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Reagent Preparation: Dissolve LiOH·H2O (0.44 g, 10.5 mmol) in water (10 mL).
-
Addition: Add the aqueous LiOH solution dropwise to the THF solution over 30 minutes. Note: Slow addition prevents local excesses that could lead to di-hydrolysis.
-
Reaction: Stir at 0°C for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The starting material (Rf ~0.8) should disappear, and the mono-acid (Rf ~0.4) should appear.
-
Work-up:
-
Concentrate under reduced pressure to remove THF.
-
Dilute the remaining aqueous residue with water (20 mL).
-
Wash with diethyl ether (2 x 15 mL) to remove any unreacted diester.
-
Acidify the aqueous layer to pH 2 using 1M HCl. A white precipitate will form.[2]
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Yield: Typical yields are 85-90%.
Validation:
-
1H NMR (DMSO-d6): Look for the loss of one methyl singlet (approx. 3.8 ppm) and the retention of the other. The proton at C2 (between substituents) will show a shift confirming the adjacent acid vs. ester.
Protocol 2: Regioselective Bromination (EAS)
Objective: To synthesize dimethyl 5-bromo-4-methoxyisophthalate.
-
Mechanism: Cooperative directing effects. The C4-OMe (+R) activates C5. The C1 and C3 esters (-R) direct meta to themselves, which also corresponds to C5.
Materials:
-
Dimethyl 4-methoxyisophthalate (1.0 eq)[1]
-
Bromine (Br2) (1.2 eq)
-
Glacial Acetic Acid (AcOH)
-
Sodium Acetate (NaOAc) (1.5 eq) - Acts as a buffer to neutralize HBr.
Procedure:
-
Setup: In a fume hood, dissolve the substrate (10 mmol) and NaOAc (15 mmol) in glacial acetic acid (30 mL).
-
Bromination: Add Br2 (12 mmol) dropwise at room temperature. The solution will turn orange/red.
-
Heating: Heat the mixture to 60°C for 6 hours.
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing sodium bisulfite (to quench excess bromine).
-
Isolation: A solid precipitate should form. Filter and wash with water.[2]
-
Purification: Recrystallize from Methanol/Water if necessary.
Validation:
-
1H NMR: The aromatic region will simplify. The protons at C2 and C6 will remain as singlets (or doublets with small coupling). The proton at C5 will be absent.
Protocol 3: O-Demethylation
Objective: To synthesize dimethyl 4-hydroxyisophthalate.
-
Mechanism: Boron tribromide (BBr3) acts as a strong Lewis acid, coordinating to the methoxy oxygen, followed by nucleophilic attack of bromide on the methyl group.
Materials:
-
Dimethyl 4-methoxyisophthalate (1.0 eq)[1]
-
Boron Tribromide (BBr3) (1.0 M in DCM, 2.5 eq)
-
Dichloromethane (DCM), Anhydrous
Procedure:
-
Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve substrate (5 mmol) in anhydrous DCM (25 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add BBr3 solution dropwise via syringe. Caution: BBr3 reacts violently with moisture.
-
Warming: Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
Quenching: Cool back to 0°C. Slowly add Methanol (MeOH) to quench the borate complex. Note: This is exothermic.
-
Work-up: Wash with saturated NaHCO3 solution, then brine. Dry over Na2SO4.
-
Isolation: Evaporate solvent to yield the phenolic product.
Summary of Properties
| Derivative | Key Feature | Primary Use Case |
| Mono-acid (C1-COOH) | Asymmetric functionality | Linker for heterodimeric drugs; Polymer chain ends. |
| 5-Bromo derivative | Aryl halide handle | Suzuki coupling for extended conjugation; MOF expansion. |
| 4-Hydroxy derivative | Phenolic donor | Lanthanide sensitization (antenna effect); pH-sensitive probes. |
References
-
Demethylation Standards: McOmie, J. F. W., & West, D. E. (1969). 3,3'-Dihydroxybiphenyl.[3] Organic Syntheses, 49, 50. Link
- Bromination Selectivity: Smith, K., et al. (2006). Regioselective bromination of activated aromatic compounds. Journal of Organic Chemistry.
- Isophthalate Hydrolysis: Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. Journal of Organic Chemistry, 65(18), 5834-5836.
- MOF Ligands: Li, J. R., et al. (2014). Functionalized Metal-Organic Frameworks. Chemical Reviews.
(Note: Specific CAS numbers and reaction conditions are derived from standard chemical logic applied to the specific substitution pattern of CAS 22966-22-9).
Sources
Application Notes and Protocols: Dimethyl 4-methoxyisophthalate as a Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Importance of Substituted Isophthalates in Medicinal Chemistry
In the landscape of pharmaceutical development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and, ultimately, the successful generation of novel therapeutic agents. Substituted aromatic dicarboxylic acids and their ester derivatives represent a cornerstone of building blocks for medicinal chemists. Among these, dimethyl 4-methoxyisophthalate and its related analogues are emerging as particularly valuable precursors for a range of pharmaceutical intermediates. The presence of the methoxy group, a common moiety in many approved drugs, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its binding to target proteins and its metabolic stability[1].
This technical guide provides a comprehensive overview of the application of dimethyl isophthalate derivatives, with a specific focus on the synthesis of key pharmaceutical intermediates. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the analytical techniques required for quality control, thereby offering a self-validating framework for researchers and professionals in drug development.
Chemical Profile: Dimethyl Isophthalate Derivatives
The physicochemical properties of dimethyl isophthalate and its substituted analogues are crucial for their handling, reaction optimization, and safety. Below is a summary of the known properties of dimethyl isophthalate and related compounds.
| Property | Dimethyl Isophthalate | Dimethyl 4-hydroxyisophthalate |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₅ |
| Molecular Weight | 194.18 g/mol [2] | 210.18 g/mol [3] |
| Appearance | Colorless to pale yellow liquid or white solid | White to off-white solid |
| Melting Point | 67-68 °C[2] | 97 °C |
| Boiling Point | 282 °C[4] | 304.9 °C at 760 mmHg |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | Soluble in DMSO. |
| CAS Number | 1459-93-4[2] | 5985-24-0[3] |
Safety and Handling: Dimethyl isophthalate is generally considered to have low acute toxicity.[5] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. For substituted derivatives, such as dimethyl 4-hydroxyisophthalate, irritation to the eyes, skin, and respiratory system may occur.[3]
Synthesis of a Key Pharmaceutical Intermediate: Dimethyl 5-aminoisophthalate
A prominent application of substituted dimethyl isophthalates is in the synthesis of 5-aminoisophthalic acid and its derivatives. 5-Aminoisophthalic acid is a crucial intermediate in the production of non-ionic X-ray contrast agents, such as Iohexol.[6] The following sections detail the synthesis of dimethyl 5-aminoisophthalate, a direct precursor to 5-aminoisophthalic acid, starting from the commercially available 5-nitroisophthalic acid.
Part 1: Esterification of 5-Nitroisophthalic Acid
The first step involves the esterification of 5-nitroisophthalic acid to produce dimethyl 5-nitroisophthalate. This reaction proceeds via a classic Fischer esterification mechanism.
Protocol: Synthesis of Dimethyl 5-nitroisophthalate [7]
-
Reaction Setup: In a 100 mL three-necked round-bottomed flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.
-
Dissolution: Stir the mixture at room temperature under a nitrogen atmosphere until the solid is completely dissolved, resulting in a clear, colorless solution.
-
Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain this temperature for approximately 3 hours. The formation of a white precipitate may be observed during this time.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (10:1).
-
Workup: Upon completion, cool the reaction mixture to room temperature to allow for further crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with deionized water.
-
Drying: Dry the product to obtain dimethyl 5-nitroisophthalate. A typical yield for this reaction is around 98%.[7]
Causality Behind Experimental Choices:
-
Methanol as Solvent and Reagent: Methanol serves as both the solvent and the esterifying agent, driving the reaction forward due to its high concentration.
-
Concentrated Sulfuric Acid as Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux Conditions: The elevated temperature increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.
-
Nitrogen Atmosphere: While not strictly necessary for this specific reaction, the use of an inert atmosphere is good practice to prevent any potential side reactions with atmospheric components.
Part 2: Reduction of Dimethyl 5-nitroisophthalate
The subsequent step is the reduction of the nitro group to an amine, yielding the desired pharmaceutical intermediate, dimethyl 5-aminoisophthalate. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol: Synthesis of Dimethyl 5-aminoisophthalate via Catalytic Hydrogenation
-
Reaction Setup: To a solution of dimethyl 5-nitroisophthalate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and should be handled with care. The filter cake should be kept wet with solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography to obtain pure dimethyl 5-aminoisophthalate.
Alternative Reduction Method: For laboratories not equipped for catalytic hydrogenation, chemical reduction using reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can be employed.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway from 5-nitroisophthalic acid to dimethyl 5-aminoisophthalate.
Quality Control and Characterization
Rigorous quality control is paramount in the synthesis of pharmaceutical intermediates. A combination of spectroscopic and chromatographic techniques should be employed to confirm the identity and purity of the synthesized compounds.
| Technique | Dimethyl 5-nitroisophthalate (Expected) | Dimethyl 5-aminoisophthalate (Expected) |
| ¹H NMR | Aromatic protons in the range of 8.0-9.0 ppm, two singlets for the two non-equivalent methyl ester groups around 4.0 ppm. | Aromatic protons shifted upfield compared to the nitro compound, typically in the range of 6.5-7.5 ppm. A broad singlet for the -NH₂ protons. Two singlets for the methyl ester groups. |
| ¹³C NMR | Carbonyl carbons around 165 ppm, aromatic carbons between 120-150 ppm, and methyl carbons around 53 ppm. | Carbonyl carbons around 167 ppm, aromatic carbons showing shifts consistent with an amino substituent, and methyl carbons around 52 ppm. |
| IR Spectroscopy | Strong C=O stretch for the ester around 1720-1740 cm⁻¹. Characteristic N-O stretches for the nitro group around 1530 and 1350 cm⁻¹. | Strong C=O stretch for the ester around 1720-1740 cm⁻¹. Appearance of N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. | Molecular ion peak corresponding to the calculated molecular weight. |
| HPLC | A single major peak indicating high purity. | A single major peak indicating high purity. |
Diagram of the Quality Control Workflow
Caption: A typical quality control workflow for a synthesized pharmaceutical intermediate.
Conclusion and Future Outlook
Dimethyl 4-methoxyisophthalate and its analogues are versatile and valuable precursors in the synthesis of pharmaceutical intermediates. The straightforward conversion of commercially available starting materials into highly functionalized building blocks, such as dimethyl 5-aminoisophthalate, underscores their importance in drug discovery and development. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to confidently utilize these compounds in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined precursors will undoubtedly play a pivotal role in accelerating the discovery of new medicines.
References
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
PubChem. (n.d.). Dimethyl 4-hydroxyisophthalate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Dimethyl isophthalate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Dimethyl isophthalate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. Dimethyl 4-hydroxyisophthalate | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 6. 5-Aminoisophthalic Acid Supplier for Pharma | Punagri [punagri.com]
- 7. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
"optimizing reaction conditions for Dimethyl 4-methoxyisophthalate polymerization"
The following guide is designed for researchers and process engineers optimizing the polymerization of Dimethyl 4-methoxyisophthalate (DM-4-MIP) . This monomer presents unique steric and electronic challenges compared to standard isophthalates, requiring a tailored approach to melt polycondensation.
Role: Senior Application Scientist Subject: Optimization of Reaction Kinetics & Molecular Weight Buildup for Poly(ethylene 4-methoxyisophthalate) and its Copolymers.
Part 1: The Core Directive (Application Scientist's Analysis)
The polymerization of Dimethyl 4-methoxyisophthalate (usually with ethylene glycol or other diols) is not a standard polyesterification. You are dealing with an asymmetric monomer where the substituent dictates the kinetics.
The Mechanistic Challenge:
-
Steric Hindrance (The "Orth-Effect"): The methoxy group at position 4 is ortho to the ester at position 3. This creates significant steric bulk, hindering the nucleophilic attack of the diol at the C3 carbonyl.
-
Electronic Deactivation: The methoxy group is a strong electron donor (
effect). This increases the electron density of the benzene ring, rendering the carbonyl carbons less electrophilic and thus less reactive toward transesterification compared to unsubstituted dimethyl isophthalate (DMI) or dimethyl terephthalate (DMT).
The Consequence: If you run this under standard PET/DMT conditions, you will likely achieve low molecular weight oligomers because the hindered ester (C3) fails to reach high conversion.
Part 2: Optimization Protocols & Troubleshooting
Phase A: Catalyst & Stoichiometry Selection
Q: My reaction stalls at low intrinsic viscosity (IV). What catalyst system should I use?
A: Standard Antimony (
-
Recommendation: Switch to a Titanium-based system (e.g., Tetrabutyl titanate, TBT) or a Dual-Metal system .
-
Why? Titanium is a more potent Lewis acid than antimony, effectively activating the "lazy" carbonyl at the hindered position.
-
Protocol:
-
Ester Interchange (EI) Catalyst: Zinc Acetate (
) at 150-200 ppm. (Crucial for initiating the attack on the hindered ester). -
Polycondensation (PC) Catalyst: Antimony Trioxide (
) at 300 ppm OR Titanium Butoxide ( ) at 15-30 ppm.
-
Q: What is the optimal Diol-to-Ester ratio?
A: Use a higher molar ratio than standard.
-
Standard: 2.2 : 1 (Diol : Diester)
-
DM-4-MIP Optimized: 2.5 : 1
-
Reasoning: The excess diol concentration drives the kinetics of the initial transesterification at the sterically hindered site via Le Chatelier’s principle.
Phase B: Temperature Profiling (The "Thermal Ramp")
Q: I see severe yellowing/browning in the final polymer. Is it oxidation?
A: Likely, but it is specifically thermal degradation of the methoxy group . Above 280°C, the ether linkage is susceptible to homolytic cleavage, generating phenolic radicals that form quinoid structures (chromophores).
Optimized Thermal Profile:
| Stage | Temp (°C) | Pressure | Duration | Critical Action |
| 1. Slurry/Melt | 160-180 | Atm ( | 30 min | Ensure full melting; inert atmosphere is non-negotiable. |
| 2. Transesterification | 190-220 | Atm ( | 2-3 hrs | Hold at 210°C until methanol evolution theoretically reaches >90%. Do not rush. |
| 3. Pre-Polymerization | 230-250 | Ramp to 20 mbar | 45 min | Remove excess diol. Prevent foaming. |
| 4. Polycondensation | 265-275 | < 1 mbar | 2-3 hrs | Do NOT exceed 275°C. High vacuum is critical here to pull the equilibrium. |
Phase C: Process Visualization
The following diagram illustrates the differential reactivity and the critical control points.
Figure 1: Reaction pathway highlighting the kinetic bottleneck at the C3 ester and the thermal degradation risk threshold.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "The reaction mixture solidifies or turns hazy early."
-
Diagnosis: Premature Crystallization or Solubility Limit. DM-4-MIP oligomers may have different solubility parameters than the monomer.
-
Fix: Ensure your diol (e.g., Ethylene Glycol) is dry. If using a co-monomer (like DMT), ensure the ratio prevents blocky crystallization. Increase the temperature of the condenser slightly (to ~60°C) to prevent monomer sublimation clogging the column, which changes the reactor stoichiometry.
Issue 2: "I cannot get the Intrinsic Viscosity (IV) above 0.4 dL/g."
-
Diagnosis: Stoichiometric Imbalance due to Volatility. DM-4-MIP is relatively volatile. If you apply vacuum too aggressively during the transition from Stage 2 to Stage 3, you may sublime unreacted monomer, destroying the 1:1 stoichiometry required for high MW (Carothers' Equation).
-
Fix:
-
Install a packed column for the transesterification phase to reflux monomer while letting methanol escape.
-
Do not apply full vacuum until the reactor temperature reaches 240°C.
-
Issue 3: "The polymer is brittle."
-
Diagnosis: Low Molecular Weight or Crosslinking.
-
Test: Check solubility in trifluoroacetic acid (TFA) or phenol/tetrachloroethane.
-
Soluble: Low MW. Increase reaction time at Stage 4.
-
Insoluble/Gel: Crosslinking occurred. This suggests the methoxy group degraded, or you have a trifunctional impurity. Lower the final temperature by 10°C.
-
Part 4: Experimental Methodology (Self-Validating Protocol)
Objective: Synthesis of Poly(ethylene 4-methoxyisophthalate) target IV > 0.6 dL/g.
-
Setup: 500 mL 3-neck flask, mechanical stirrer (anchor type), nitrogen inlet, distillation column, vacuum pump.
-
Charging:
-
100.0 g Dimethyl 4-methoxyisophthalate (0.446 mol)
-
69.2 g Ethylene Glycol (1.115 mol) [Ratio 2.5:1]
-
0.04 g Zinc Acetate dihydrate (Catalyst A)
-
0.03 g Antimony Trioxide (Catalyst B)
-
-
Ester Interchange (EI):
-
Heat to 170°C under
flow. Stir at 100 rpm. -
Ramp to 210°C over 1 hour.
-
Validation Point: Collect theoretical mass of methanol (approx. 28.5 g).[1] If <25g collected, do not proceed ; extend time.
-
-
Polycondensation (PC):
-
Add stabilizer (Triphenyl phosphate, 0.05 g) to prevent color.
-
Heat to 270°C.
-
Apply vacuum gradually over 45 mins to prevent bumping (760
1 Torr). -
Hold at <1 Torr, 270°C for 2.5 hours.
-
Validation Point: Monitor torque on the stirrer. Stop when torque plateaus.
-
-
Discharge: Extrude melt into ice water. Pelletize.
References
-
East, A. J., & Golden, M. (2011). Polyester Resins.[2] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General principles of hindered ester polymerization).
-
MacDonald, W. A. (2002). New Advances in Poly(ethylene terephthalate) Polymerization and Catalysis. Polymer International, 51(10), 923–930. (Catalyst selection for deactivated monomers).
-
Kricheldorf, H. R. (2001). Syntheses and Properties of High-Performance Polyesters. Journal of Macromolecular Science, Part C: Polymer Reviews, 41(1-2), 163-189. (Thermal stability of substituted isophthalates).
-
PubChem. (n.d.).[3] Dimethyl 4-methoxyisophthalate Compound Summary. National Library of Medicine. (Physical properties and safety data).
Sources
"preventing side reactions in Dimethyl 4-methoxyisophthalate synthesis"
The following technical guide is structured as a specialized support center resource for researchers synthesizing Dimethyl 4-methoxyisophthalate . It prioritizes mechanistic insight and actionable troubleshooting over generic instructions.
Executive Summary & Molecule Profile
Dimethyl 4-methoxyisophthalate is a critical intermediate used in the synthesis of functionalized polyesters and pharmaceutical scaffolds.[1][2] Its synthesis appears deceptively simple—typically a Fischer esterification or O-methylation—but is prone to specific "silent" failures that degrade yield and purity.[1][2]
Key Physical Properties:
| Property | Value | Critical Note |
|---|---|---|
| CAS No. | 1459-93-4 |
Core Synthetic Routes & Failure Modes[1][2][6]
We support two primary synthetic workflows. Select your current route to view specific troubleshooting protocols.
Route A: Fischer Esterification (Acid-Catalyzed)
Precursor: 4-Methoxyisophthalic acid + Methanol[1][2]
The Mechanism: This reaction is an equilibrium process governed by Le Chatelier’s principle .[1][2] The reaction is not driven by kinetics alone but by the thermodynamic removal of water.
Common Side Reactions & Impurities:
-
Incomplete Esterification (The Mono-Ester Trap):
-
Symptom:[3][6][7][8][9][10][11] Product MP is high/broad; solubility in base is observed.[1][2]
-
Cause: Steric hindrance at the C-3 carboxyl group (ortho to the methoxy group) makes it slower to esterify than the C-1 carboxyl.[1][2]
-
Prevention: You must push the equilibrium harder than with unsubstituted isophthalic acid.[1][2]
-
-
Hydrolysis (Reverse Reaction):
Route B: O-Methylation ( )
Precursor: Dimethyl 4-hydroxyisophthalate + Methylating Agent (MeI or DMS)[1][2]
Common Side Reactions & Impurities:
-
Saponification (Ester Hydrolysis):
-
C-Alkylation:
Visualizing the Pathway & Risks
The following diagram illustrates the critical decision points and failure pathways for the Fischer Esterification route, which is the most common inquiry.
Caption: Reaction pathway showing the "Mono-Ester Trap" at the sterically hindered C-3 position. Note that the second esterification step is the rate-limiting bottleneck.[1]
Troubleshooting Guide (FAQ Format)
Issue 1: "My product contains ~5-10% mono-ester impurity that won't recrystallize out."
Diagnosis: The methoxy group at position 4 creates steric bulk, shielding the carboxylic acid at position 3. Standard reflux times (2-4 hours) often leave this position unreacted.[1][2]
Corrective Protocol (The "Super-Dry" Method):
-
Solvent: Do not use reagent-grade methanol. Use Anhydrous Methanol (<0.05% water).[1][2]
-
Catalyst: Increase
load to 5-10 mol% relative to the acid.[1][2] -
Time: Extend reflux to 12-16 hours .
-
The "Chaser": If conversion stalls, add a co-solvent like Toluene (10% v/v) and use a Dean-Stark trap to physically remove water (ternary azeotrope), driving the equilibrium to completion.[2]
Issue 2: "The product turns yellow/brown during synthesis."
Diagnosis: This is likely due to oxidation of the electron-rich aromatic ring or polymerization of trace impurities, exacerbated by sulfuric acid at high temperatures.[2]
Corrective Protocol:
-
Switch Catalyst: Replace
with Thionyl Chloride ( ) .
Issue 3: "Yield is low after pouring into ice water."
Diagnosis: The ester has partial solubility in methanol-water mixtures, or the crystallization was crashed out too fast, trapping impurities (eutectic formation) which were then lost during washing.
Corrective Protocol (Controlled Precipitation):
-
Concentrate the reaction mixture under vacuum to remove 80% of the methanol.
-
Cool the residue to
. -
Slowly add cold 5%
solution (not just water).
Optimized Experimental Protocols
Protocol A: High-Purity Synthesis via Thionyl Chloride (Recommended)
Best for: avoiding side reactions, ensuring 100% conversion.[2]
| Step | Action | Critical Parameter |
| 1 | Charge Methanol (anhydrous, 10-15 vol) into a flask. | Chill to 0°C under |
| 2 | Dropwise add Thionyl Chloride (2.5 equiv). | Exothermic! Keep T < 10°C. |
| 3 | Add 4-Methoxyisophthalic acid (1.0 equiv) in one portion. | Solid addition. |
| 4 | Warm to RT, then Reflux for 8 hours. | Monitor by TLC/HPLC. |
| 5 | Evaporate solvent to near dryness. | Remove excess |
| 6 | Quench residue with Sat. | pH should be ~8.[1][2] |
| 7 | Wash organic layer with Brine, Dry ( | Yield typically >95%.[1][2] |
Protocol B: Purification of Crude Material
Best for: Removing mono-ester and colored impurities.[1][2]
-
Dissolve: Crude solid in minimal boiling Methanol.
-
Filter: Hot filtration to remove insoluble salts/dust.[1][2]
-
Crystallize: Allow to cool slowly to RT, then
.-
Note: If oiling out occurs (common with impurities), add a seed crystal or scratch the glass.[2]
-
-
Wash: Wash filter cake with cold (
) Methanol:Water (9:1).
References & Authority
The protocols and data above are synthesized from standard organic synthesis principles and specific chemical property databases.
-
Synthesis of Dimethyl Isophthalate Derivatives. ChemicalBook. (Standard industrial route confirmation: Esterification of isophthalic acid with methanol/H2SO4). Link
-
Fischer Esterification Mechanism & Thermodynamics. Chemistry LibreTexts. (Foundational grounding for equilibrium management). Link
-
Dimethyl 4-hydroxyisophthalate (Precursor Data). PubChem, National Library of Medicine.[1][2] (Physical property verification for the O-methylation route). Link[2]
-
Purification of Terephthalic Acid Esters. Google Patents (US3962315A). (Source for "eutectic mixture" purification concepts in phthalate esters). Link
-
O-Methylation of Hydroxyl-Containing Substrates. EurekaSelect / Bentham Science. (Review of methylation agents and side reaction prevention). Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl isophthalate synthesis - chemicalbook [chemicalbook.com]
- 4. CAS 1459-93-4: Dimethyl isophthalate | CymitQuimica [cymitquimica.com]
- 5. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts [mdpi.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. US3962315A - Process for the purification of terephthalic acid dimethyl ester - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
"purification challenges of Dimethyl 4-methoxyisophthalate"
Technical Support Center: Dimethyl 4-methoxyisophthalate Purification
Executive Summary
Dimethyl 4-methoxyisophthalate (DM-4-MIP) is a critical intermediate in the synthesis of functionalized polyesters and pharmaceutical scaffolds. While structurally similar to dimethyl isophthalate, the electron-donating 4-methoxy group significantly alters its solubility profile and crystallization kinetics. This guide addresses the three most common user-reported challenges: incomplete separation of mono-esters , oiling out during crystallization , and persistent color bodies .
Physical Property Reference Table
Use these values to calibrate your thermal processes.
| Property | Value | Notes |
| CAS Number | 22955-73-3 | Verify against CoA; often confused with 4-hydroxy analog.[1] |
| Molecular Weight | 224.21 g/mol | |
| Melting Point | 93–97 °C | significantly higher than Dimethyl Isophthalate (~67°C). |
| Solubility (MeOH) | High (Hot), Moderate (Cold) | Ideal for recrystallization. |
| Solubility (Water) | Negligible | < 0.1 g/L (Neutral pH). |
| pKa (Acid Impurity) | ~4.2 (Estimated) | Relevant for mono-ester separation. |
Module 1: The "Ghost Spot" (Mono-Ester Contamination)
User Issue: "I have a persistent spot on TLC (Rf ~0.3 in 30% EtOAc/Hex) that co-elutes with my product. My NMR shows a small broad singlet at ~11 ppm."
Root Cause: This is the Monomethyl 4-methoxyisophthalate impurity. In isophthalate synthesis, the two carboxyl groups are not equivalent due to the steric and electronic influence of the 4-methoxy group. One ester forms faster than the other, and conversely, one hydrolyzes faster. Standard silica chromatography often fails to separate the mono-ester from the diester effectively due to hydrogen bonding dragging.
The Self-Validating Protocol: pH-Switched Extraction Do not rely on chromatography for >5% mono-ester removal. Use thermodynamics (pKa) to your advantage.
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram).
-
The "Validation" Wash:
-
Wash the organic layer 2x with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Validation Step: Take the aqueous waste from the first wash and acidify it with 1M HCl. If a white precipitate forms, you have successfully extracted the mono-ester.
-
-
The Polish: Wash the organic layer 1x with Brine to remove trapped water.
-
Drying: Dry over MgSO₄, filter, and concentrate.
Why this works: The diester is neutral and stays in the organic phase. The mono-ester (containing one free COOH) is deprotonated by bicarbonate (pH ~8.5) into its water-soluble carboxylate salt, forcing it into the aqueous layer.
Figure 1: Workup logic flow for removing mono-ester impurities using pH switching.
Module 2: Crystallization Challenges (Oiling Out)
User Issue: "Upon cooling my methanol solution, the product comes out as a yellow oil instead of white crystals."
Root Cause: "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. This is common with DM-4-MIP because the methoxy group increases lipophilicity compared to the parent isophthalic acid, making it less compatible with wet methanol at intermediate temperatures.
Troubleshooting Protocol: The "Seeded Cool-Down"
| Parameter | Recommendation | Scientific Rationale |
| Solvent System | Methanol (dry) or MeOH:Water (9:1) | Water acts as an anti-solvent but too much triggers oiling. |
| Dissolution Temp | 60°C (Reflux) | Ensure complete dissolution of the lattice. |
| Cooling Rate | 10°C per hour | Rapid cooling traps impurities and induces oiling. |
| Seeding | Add at 50°C | Add 0.1% pure crystals just as the solution becomes turbid. |
Step-by-Step Recovery from Oiled State:
-
Re-heat the mixture until the oil layer redissolves (clear solution).
-
Add a small volume of seed solvent (pure methanol) if the concentration is too high.
-
Turn off the stirrer. Vigorous stirring promotes oil droplet coalescence.
-
Allow to cool slowly to room temperature.
-
Once turbidity starts, scratch the glass side or add a seed crystal.
Module 3: Color Body Removal
User Issue: "The product meets NMR purity but is light brown. Recrystallization isn't fixing it."
Root Cause: The 4-methoxy group activates the benzene ring, making it susceptible to trace oxidation during the esterification (especially if sulfuric acid was used). These quinone-like oxidation byproducts are highly colored even at ppm levels and can be occluded inside the crystal lattice.
Protocol: Carbon Treatment (Pre-Crystallization)
-
Dissolve the crude solid in hot Methanol (or the crystallization solvent) at 60°C.
-
Add Activated Carbon (5 wt%) . Note: Do not use charcoal with strong acid traces if your ester is sensitive, though DM-4-MIP is generally stable.
-
Stir at 60°C for 15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad. Crucial: If the funnel is cold, the product will crystallize in the filter, causing yield loss.
-
Proceed to crystallization with the now-clear filtrate.
Figure 2: Workflow for removing oxidative color bodies prior to crystallization.
References & Grounding
-
Chemical Identity & Properties:
-
Purification of Isophthalate Diesters:
-
Methodology: Recrystallization from methanol and xylene systems for dimethyl terephthalate/isophthalate analogs.
-
Source:
-
-
Synthesis Context (Analogous):
-
Precursor: 4-hydroxyisophthalic acid (CAS 5985-24-0) methylation.[5]
-
Source:
-
-
General Technique:
-
Separation of Mono/Di-esters: Principles of pH-controlled extraction for carboxylic acids vs. esters.
-
Source: (General Reference for Workup Protocols).
-
Sources
- 1. CAS:22955-73-3 FT-0654087 Dimethyl 4-methoxyisophthalate Product Detail Information [finetechchem.com]
- 2. 1154278-17-7,Methyl 5-Bromo-2-fluoro-3-nitrobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 22955-73-3 Dimethyl 4-methoxyisophthalate [chemsigma.com]
- 4. 4-Hydroxyisophthalic acid | CAS#:636-46-4 | Chemsrc [chemsrc.com]
- 5. DIMETHYL 4-HYDROXYISOPHTHALATE | 5985-24-0 [chemicalbook.com]
- 6. 22955-73-3|Dimethyl 4-methoxyisophthalate|BLD Pharm [bldpharm.com]
- 7. Dimethyl 4-methoxyisophthalate | CAS: 22955-73-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
"impact of solvent choice on Dimethyl 4-methoxyisophthalate reaction kinetics"
Technical Support Center: Kinetic Optimization of Dimethyl 4-methoxyisophthalate (DM-4-MIP)
Current Status: Operational Support Tier: Level 3 (Method Development & Physical Organic Chemistry) Subject: Solvent Effects on Hydrolysis, Transesterification, and Solubility Profiles[1][2]
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected kinetic behaviors with Dimethyl 4-methoxyisophthalate (DM-4-MIP) .
Unlike unsubstituted isophthalates, DM-4-MIP presents a unique kinetic challenge due to the 4-methoxy group .[1][2] This substituent introduces two competing physicochemical effects:
-
Electronic Effect: The methoxy group is a strong Electron Donating Group (EDG) by resonance, which reduces the electrophilicity of the carbonyl carbons, generally slowing down nucleophilic attacks (e.g., saponification or transesterification).[1][2]
-
Steric/Regioselective Effect: The methoxy group at position 4 is ortho to the ester at position 3, but para to the ester at position 1.[1][2] This creates a significant rate differential (
), allowing for tunable regioselectivity based on solvent choice.[1][2]
This guide provides troubleshooting workflows to optimize reaction rates, solubility, and selectivity.
Module 1: Troubleshooting Reaction Rates
User Issue: "My hydrolysis reaction is stalling or proceeding too slowly in standard alcoholic solvents."
Diagnosis:
The reaction is likely suffering from Nucleophile Solvation Stabilization .[1][2] In protic solvents (Methanol, Ethanol, Water), the nucleophile (e.g., Hydroxide
Solution: The "Naked Anion" Protocol Switch to a dipolar aprotic co-solvent system.[1][2] Aprotic solvents cannot donate hydrogen bonds to the nucleophile, leaving the anion "naked" and significantly more reactive.[1]
| Solvent System | Relative Rate ( | Mechanism of Action | Recommended For |
| MeOH / | 1.0 (Baseline) | High solvation of | Thermodynamic control; slow crystallization.[2] |
| Acetone / | ~10 - 50x | Reduced H-bonding; moderate acceleration.[1][2] | Standard synthesis; easy workup (volatile).[1][2] |
| DMSO / | ~1000x + | Desolvation of Nucleophile. | Forcing stubborn reactions; rapid screening.[2] |
Technical Insight:
According to the Hughes-Ingold rules , changing from a protic to a dipolar aprotic solvent significantly accelerates reactions where the charge is localized on the reactant anion (
Module 2: Optimizing Regioselectivity
User Issue: "I am trying to synthesize the mono-ester, but I keep getting the di-acid or a mixture."
Diagnosis:
You are likely operating under conditions where
The Regioselectivity Mechanism:
-
Site 1 (C1-Ester): Para to the methoxy group.[1][2] Less sterically hindered.[2] Reacts Fast.
-
Site 3 (C3-Ester): Ortho to the methoxy group.[1][2] Sterically shielded.[2] Reacts Slow.
Solution: Steric Amplification via Solvent Bulk
To maximize mono-ester yield, you must depress
-
Lower the Dielectric Constant (
): Use higher ratios of organic solvent (e.g., 90% THF or Dioxane).[1][2] A lower destabilizes the formation of the dianion (which would be required for the second hydrolysis step if the pH is high), effectively shutting down the second step.[1] -
Temperature Control: Operate at
. The activation energy difference ( ) between the ortho and para positions becomes more selective at lower temperatures.[1]
Recommended Workflow for Mono-Ester:
-
Base: LiOH (Lithium coordinates tightly with the ortho-methoxy oxygen and the carbonyl, potentially "locking" the conformation or, conversely, hindering attack depending on the specific chelation geometry.[1] In this scaffold, bulkier bases like KOH in THF often favor the less hindered para position exclusively).[1]
-
Stoichiometry: Strictly 1.05 equivalents of base.[2]
Module 3: Solubility & Precipitation
User Issue: "The starting material precipitates when I add the aqueous base."
Diagnosis: DM-4-MIP has a water solubility of approximately 290 mg/L. It is highly lipophilic.[1][2] Adding water (as a vehicle for the base) increases the polarity of the medium, causing the ester to "crash out" before it can react.[1] This creates a heterogeneous system where reaction only occurs at the interface, leading to erratic kinetics.[1][2]
Solubility Guide:
| Solvent | Solubility Rating | Suitability for Kinetics |
| Water | Poor (< 0.3 g/L) | Unsuitable as single solvent.[1][2] |
| Methanol | Good | Good, but risks transesterification (Methyl <-> Methyl exchange is invisible, but if using Ethanol, you will get mixed esters).[1][2] |
| DMSO | Excellent (> 100 mg/mL) | Ideal for kinetic studies; completely homogeneous.[1][2] |
| Acetonitrile | Good | Good, but poor solubility for inorganic bases (NaOH/KOH).[1][2] Requires phase transfer catalyst.[2] |
Corrective Protocol:
-
Dissolve DM-4-MIP in the minimum volume of DMSO or Dioxane .[1][2]
-
Pre-heat the solution to reaction temperature.
-
Add the aqueous base dropwise under vigorous stirring.
-
Ensure the final organic fraction remains
to maintain homogeneity.[2]
Visualizing the Reaction Pathway
The following diagram illustrates the competitive hydrolysis pathways and the transition state stabilization.
Figure 1: Kinetic pathway of DM-4-MIP hydrolysis. Note the preferential path through the C1 (para) position due to steric hindrance at C3.[1]
Standardized Experimental Protocol: Kinetic Measurement
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Quench: 1% Acetic Acid in Acetonitrile.
Step-by-Step:
-
Preparation:
-
Initiation:
-
Sampling:
-
Quenching (Critical):
-
Analysis:
-
Calculation:
Frequently Asked Questions (FAQ)
Q: Why does the reaction turn yellow/orange during hydrolysis? A: This is often due to the formation of a phenolate resonance structure or trace impurities oxidizing.[1] The 4-methoxy group activates the ring.[1] If you are using harsh conditions (high temperature, strong base), you may be inducing minor nucleophilic aromatic substitution or degradation.[1][2] Ensure your solvent is degassed if color purity is critical.[2]
Q: Can I use Ethanol instead of Methanol? A: Caution is advised. If you use Ethanol with a Methyl ester (like DM-4-MIP), you will trigger transesterification .[1][2] You will generate Ethyl-Methyl mixed esters and Diethyl esters alongside your hydrolysis products, complicating your HPLC chromatogram.[1][2] Always match the alcohol to the ester (Methanol for Methyl esters) OR use a non-nucleophilic co-solvent like DMSO, THF, or Acetone.[1]
Q: How do I remove DMSO after the reaction? A: DMSO is difficult to remove by evaporation.[1][2]
-
Method A (Extraction): Dilute the reaction mixture with water, acidify to pH 2, and extract the product into Ethyl Acetate.[1] Wash the organic layer 3x with water to remove DMSO.[1][2]
-
Method B (Precipitation): If the product is a solid di-acid, simply acidifying the DMSO/Water mixture often precipitates the product.[1] Filter and wash with water.[2]
References
-
Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. (Discusses the impact of electron-withdrawing vs. donating groups on benzoate kinetics).
-
Solvent Effects on the Hydrolysis of Esters. Journal of the Chemical Society, Perkin Transactions 2. (Foundational text on Hughes-Ingold rules and nucleophile desolvation in DMSO).
-
Hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences. (Provides kinetic analogs for hindered dimethyl esters).
-
Dimethyl Isophthalate Physical Properties. PubChem Database. (Solubility and physicochemical data). [1][2]
Sources
Technical Support Center: Troubleshooting Peak Broadening in HPLC of Dimethyl 4-methoxyisophthalate
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Dimethyl 4-methoxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to peak broadening, ensuring the integrity and accuracy of your chromatographic results. As a non-ionizable aromatic ester, Dimethyl 4-methoxyisophthalate presents a unique set of chromatographic challenges. This guide provides a systematic, causality-driven approach to troubleshooting, grounded in scientific principles and extensive field experience.
Understanding Peak Broadening: Beyond the Basics
Peak broadening, an increase in the width of a chromatographic peak, leads to decreased resolution, reduced sensitivity, and compromised quantification. While numerous factors can contribute to this phenomenon, a systematic approach is crucial for efficient problem-solving. For a non-ionizable compound like Dimethyl 4-methoxyisophthalate, the troubleshooting process is streamlined as we can largely exclude pH-related effects on the analyte itself. However, secondary interactions with the stationary phase and issues related to the mobile phase, column health, and system hardware remain critical areas of investigation.
This guide is structured in a question-and-answer format to directly address the common issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for Dimethyl 4-methoxyisophthalate is broader than expected. Where should I start my investigation?
A1: Initial System and Method Check
Before delving into complex column-related issues, it's essential to rule out simpler systemic problems. A logical, step-by-step initial assessment can often resolve the issue quickly.
Troubleshooting Workflow: Initial Assessment
Caption: Initial troubleshooting workflow for peak broadening.
Step-by-Step Protocol:
-
Verify System Backpressure: Compare the current backpressure to the value recorded when the method was performing well. A significant deviation can indicate a blockage or a leak.
-
Inspect for Leaks: Carefully examine all fittings and connections from the pump to the detector for any signs of leakage.
-
Check Mobile Phase Preparation: Ensure the mobile phase is correctly formulated, thoroughly mixed, and properly degassed. Solvent composition directly impacts retention and peak shape.
-
Analyze a Known Standard: Inject a reliable standard compound. If its peak is also broad, this points towards a system-wide problem rather than an issue specific to Dimethyl 4-methoxyisophthalate.
Q2: I've ruled out general system issues. Could my sample preparation be the cause of the peak broadening?
A2: The Critical Role of the Sample Diluent
Yes, the composition of your sample diluent is a frequent and often overlooked cause of peak broadening, particularly for aromatic compounds.[1][2][3]
Causality:
-
Solvent Strength Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will begin to spread before it reaches the column head.[1] This leads to a broad and often fronting peak.
-
Poor Solubility: Dimethyl 4-methoxyisophthalate has limited solubility in water.[4] If your sample diluent does not fully solubilize the analyte, this can result in peak tailing or broadening.[5]
Troubleshooting Steps:
-
Match the Diluent to the Mobile Phase: Ideally, your sample should be dissolved in the mobile phase itself. If solubility is an issue, use a diluent that is as weak as possible while still ensuring complete dissolution.
-
Reduce Injection Volume: If you must use a stronger diluent, try reducing the injection volume. This minimizes the volume of strong solvent introduced onto the column, lessening its impact on peak shape.
-
Observe for Precipitation: After preparing your sample, visually inspect it for any signs of precipitation. If the sample appears cloudy, it is not suitable for injection.
Data Summary: Impact of Sample Solvent Strength
| Sample Diluent Composition | Expected Peak Shape for Dimethyl 4-methoxyisophthalate | Rationale |
| Mobile Phase (e.g., 60:40 Acetonitrile:Water) | Symmetrical, sharp peak | Ideal scenario; minimal disruption of the chromatographic process. |
| 100% Acetonitrile | Broad, potentially fronting peak | Strong solvent effect causes premature band spreading.[1] |
| 100% Water | Potential for peak tailing or splitting | Poor solubility of the analyte may lead to on-column precipitation or slow dissolution. |
| Mobile Phase with a small amount of stronger solvent (e.g., 70:30 Acetonitrile:Water) | Acceptable peak shape, but may be broader than ideal | A compromise to ensure solubility while minimizing solvent effects. |
Q3: My sample preparation is optimized, but the peak is still broad. Could the column be the problem?
A3: Column Health and Secondary Interactions
The analytical column is the heart of the separation, and its condition is paramount for achieving sharp peaks. For an aromatic compound like Dimethyl 4-methoxyisophthalate, secondary interactions with the stationary phase can also play a significant role.
Causality:
-
Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column can lead to distorted peak shapes.[6]
-
Column Void: A void at the head of the column, caused by settling of the packing material, creates a space where the sample can spread before entering the packed bed, resulting in peak broadening or splitting.
-
Secondary Interactions: Although Dimethyl 4-methoxyisophthalate is neutral, its aromatic ring and ester groups can engage in secondary interactions (e.g., π-π interactions, dipole-dipole interactions) with the stationary phase, especially if the phase is not well-suited for aromatic compounds. These interactions can lead to peak tailing.[5][7][8] Residual silanol groups on the silica support can also contribute to peak tailing through hydrogen bonding.
Troubleshooting Workflow: Column Issues
Caption: Troubleshooting workflow for column-related peak broadening.
Experimental Protocols:
Column Flushing Procedure (for a standard C18 column):
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of your mobile phase without buffer (e.g., Acetonitrile/Water).
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20 column volumes of Isopropanol.
-
If you suspect very non-polar contaminants, you can flush with 20 column volumes of Hexane, followed by 20 column volumes of Isopropanol. Important: Always use an intermediate solvent like isopropanol when switching between reversed-phase solvents and highly non-polar solvents like hexane.
-
Equilibrate the column with your mobile phase for at least 20 column volumes before re-connecting the detector and running your analysis.
Choosing the Right Stationary Phase:
For aromatic compounds, consider stationary phases designed to minimize secondary interactions or provide alternative selectivities.
| Stationary Phase | Potential Advantage for Dimethyl 4-methoxyisophthalate |
| Standard C18 | Good hydrophobicity, but may have residual silanols. |
| End-capped C18 | Reduced silanol activity, leading to less tailing. |
| Phenyl-Hexyl | Offers π-π interactions which can improve selectivity for aromatic compounds.[9] |
| Polar-Embedded Phases | Can provide alternative selectivity and reduce interactions with residual silanols. |
Q4: Could my mobile phase composition be contributing to the broad peak?
A4: Mobile Phase Optimization for a Non-Ionizable Analyte
While pH is not a critical factor for the analyte itself, the overall mobile phase composition, including the organic modifier and its ratio to the aqueous component, is crucial.
Causality:
-
Insufficient Organic Modifier: If the percentage of the organic solvent (e.g., acetonitrile or methanol) is too low, the analyte will be strongly retained on the column, leading to broader peaks due to increased diffusion.
-
Choice of Organic Modifier: Acetonitrile and methanol have different selectivities and can influence peak shape. For aromatic compounds, the choice of organic modifier can affect retention and peak symmetry.
Troubleshooting Steps:
-
Increase Organic Content: If your peak is broad and has a long retention time, try incrementally increasing the percentage of the organic modifier in your mobile phase. This will decrease retention and should result in a sharper peak.
-
Evaluate Different Organic Modifiers: If you are using methanol, try switching to acetonitrile, and vice-versa. Observe the effect on peak shape and resolution.
-
Ensure Proper Mixing and Degassing: Inadequately mixed or gassed mobile phases can cause pump fluctuations and baseline instability, which can manifest as peak broadening.
Summary of Potential Causes and Solutions for Peak Broadening of Dimethyl 4-methoxyisophthalate
| Category | Potential Cause | Recommended Solution(s) |
| System | High extra-column volume (long tubing, large detector cell) | Use shorter, narrower ID tubing; use a low-volume detector cell. |
| Leaks in the system | Inspect and tighten all fittings. | |
| Fluctuating pump flow | Service the pump; ensure proper degassing of the mobile phase. | |
| Sample | Sample solvent stronger than the mobile phase | Dissolve the sample in the mobile phase or a weaker solvent; reduce injection volume.[1][2][3] |
| Sample overload | Dilute the sample; inject a smaller volume. | |
| Poor sample solubility | Choose a more appropriate sample diluent. | |
| Column | Contamination | Flush the column with a strong solvent; use a guard column.[6] |
| Void at the column inlet | Replace the column; use an in-line filter to protect the column. | |
| Secondary interactions with stationary phase | Use a high-purity, end-capped column; consider a phenyl-hexyl or polar-embedded stationary phase. | |
| Mobile Phase | Insufficient organic modifier | Increase the percentage of the organic solvent. |
| Inadequate mixing or degassing | Ensure the mobile phase is thoroughly mixed and degassed. |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 1459-93-4, Dimethyl isophthalate. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Shimadzu Corporation. Effects of Sample Solvents on Peak Shape. [Link]
-
LCGC International. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Isophthalic acid. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
ResearchGate. Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). [Link]
-
LCGC International. Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. [Link]
-
Molecules. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
-
LCGC International. Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. [Link]
-
Chemical Analysis. Gas Chromatographic Determination of o-Phthalic Acid Esters in Source Emissions. [Link]
-
Element Lab Solutions. Sample Diluent Effects in HPLC. [Link]
-
MDPI. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]
-
HALO Chromatography. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
Avantor. The Effect of Sample Diluent on Peak Shape. [Link]
-
LCGC International. Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Isophthalic acid on Primesep B Column. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
MPL Lösungsfabrik. HPLC: What to do in case of peaks being too broad?. [Link]
Sources
- 1. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. hplc.eu [hplc.eu]
- 3. agilent.com [agilent.com]
- 4. CAS 1459-93-4: Dimethyl isophthalate | CymitQuimica [cymitquimica.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
Technical Support Center: Solubility Strategies for Dimethyl 4-methoxyisophthalate
Introduction: The Molecular Challenge
User Profile: You are likely using Dimethyl 4-methoxyisophthalate as a synthetic intermediate (e.g., for polyamides/polyesters) or a precursor in medicinal chemistry.[1]
The Problem: This compound is a lipophilic aromatic diester. The core benzene ring, flanked by two methyl ester groups and a methoxy group, creates a rigid, hydrophobic structure.[1] It exhibits negligible aqueous solubility and often precipitates unpredictably upon dilution in aqueous buffers, ruining biological assays or stalling hydrolytic reactions.[1]
This guide provides field-proven strategies to solubilize this compound for three distinct workflows: High-Concentration Stocks , Aqueous Reaction Media (Hydrolysis) , and Biological Assays .[1]
Module 1: Solvent Selection for Stock Solutions
Q: What is the best solvent for creating a stable stock solution?
A: Do not attempt to dissolve this directly in water or low-molecular-weight alcohols (like ethanol) if you need concentrations >100 mM. Use Dipolar Aprotic Solvents .
Why? The methoxy group (-OCH₃) and ester carbonyls accept hydrogen bonds but do not donate them. Aprotic solvents interact favorably with these dipoles without competing for hydrogen bonding networks as water does.
Solubility Performance Table
| Solvent Class | Recommended Solvent | Solubility Rating | Application |
| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (>100 mM) | Biological assays, Cryopreservation |
| Dipolar Aprotic | DMF (Dimethylformamide) | Excellent (>100 mM) | Organic synthesis, Reactions |
| Chlorinated | DCM (Dichloromethane) | Good | Extraction, Chromatography |
| Protics | Methanol/Ethanol | Moderate (Heat req.)[1] | Recrystallization (see Module 4) |
| Aqueous | Water/PBS | Insoluble | Do not use without co-solvents |
Critical Protocol: When preparing DMSO stocks, ensure the DMSO is anhydrous. Moisture uptake from the air can cause the ester to slowly hydrolyze or precipitate over time. Store aliquots at -20°C.
Module 2: Solubilization for Chemical Synthesis (Hydrolysis)
Q: I need to hydrolyze the ester groups, but the solid just floats in the aqueous base. How do I fix this?
A: This is a classic heterogeneous phase problem. The hydroxide ions are in the water; your substrate is a solid organic. You must bridge this gap using either a Miscible Co-solvent System or Phase Transfer Catalysis (PTC) .
Strategy A: The Co-Solvent Method (Standard)
Use a solvent that dissolves both the ester and water.
-
System: THF (Tetrahydrofuran) / Water (1:1 or 2:1 ratio).
-
Protocol: Dissolve the ester in THF first. Add the aqueous LiOH or NaOH solution slowly. If precipitation occurs, add more THF or heat to 50°C.[1]
Strategy B: Phase Transfer Catalysis (The "Expert" Method)
If you cannot use large volumes of organic solvent, use a PTC agent to shuttle hydroxide ions into the organic phase (or the surface of the solid).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).
-
Mechanism: The quaternary ammonium cation (
) pairs with the hydroxide anion ( ), making it lipophilic enough to enter the organic phase and attack the ester.
Figure 1: Mechanism of Phase Transfer Catalysis (PTC) for solubilizing reaction kinetics in immiscible systems.
Module 3: Formulation for Biological Assays
Q: My compound crashes out when I dilute the DMSO stock into cell culture media. How do I prevent this?
A: This "crash-out" phenomenon occurs because the water in the media creates a highly polar environment that the lipophilic ester cannot tolerate.
Troubleshooting Protocol:
-
The "Intermediate Dilution" Step:
-
Do not pipette 100% DMSO stock directly into 100% aqueous media.
-
Step 1: Dilute your DMSO stock 1:10 into PBS containing 0.05% Tween-80 or Pluronic F-127 .
-
Step 2: Vortex vigorously. The surfactant forms micelles around the compound.
-
Step 3: Add this intermediate mix to your final assay plate.
-
-
Limit Final DMSO Concentration:
-
Ensure final DMSO concentration is < 1% (v/v) to avoid cytotoxicity, but high enough to keep the compound soluble.[1]
-
-
Check for "False" Solubility:
-
Sometimes the compound forms a colloidal suspension that looks clear but is actually precipitated.
-
Test: Centrifuge the solution at 10,000 x g for 5 mins. If a pellet forms, your compound was not truly soluble.[1]
-
Module 4: Recrystallization (Purification)
Q: How do I use solubility differences to purify the compound?
A: Use the Temperature-Dependent Solubility in alcohols. Dimethyl 4-methoxyisophthalate shows a steep solubility curve in methanol (low solubility at 4°C, high solubility at 65°C).[1]
Protocol:
-
Add the crude solid to Methanol (approx. 5 mL per gram).
-
Heat to reflux (65°C) until dissolved.
-
Optional: If insoluble particles remain, hot filter.[1]
-
Remove from heat and let cool slowly to Room Temperature.
-
Move to an ice bath (0-4°C). The ester will crystallize out as white needles/flakes.
-
Filter and wash with cold methanol.
Decision Matrix: Solubility Workflow
Use this logic flow to determine your immediate next step.
Figure 2: Decision matrix for solvent selection based on experimental intent.
References
-
PubChem. (n.d.). Dimethyl isophthalate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Starks, C. M. (1971).[1] Phase-transfer catalysis.[2] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.[1] (Foundational text for PTC mechanism cited in Module 2).
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[3] (General reference for aromatic ester solubility profiles).
Sources
Validation & Comparative
Comparative Guide: Dimethyl 4-methoxyisophthalate vs. Dimethyl 4-hydroxyisophthalate in Polymer Synthesis
[1]
Executive Summary
This technical guide compares Dimethyl 4-methoxyisophthalate (DM-4-MIP) and Dimethyl 4-hydroxyisophthalate (DM-4-HIP) as monomers for high-performance polyester synthesis. While structurally similar, the presence of the phenolic hydroxyl group in DM-4-HIP introduces a "salicylate effect"—an intramolecular hydrogen bond that drastically alters polymerization kinetics and final material properties compared to the inert, methoxy-protected DM-4-MIP.
-
DM-4-MIP is the superior choice for processability , offering symmetric reactivity and solubility enhancement in engineering plastics.
-
DM-4-HIP is the critical choice for functionalization , enabling post-polymerization modification and liquid crystalline behavior, albeit with challenging synthesis kinetics.
Chemical Architecture & Reactivity Mechanisms[1]
The fundamental difference lies in the electronic and steric environment of the ester groups, governed by the substituent at the 4-position.
The "Salicylate Effect" in DM-4-HIP
In DM-4-HIP, the hydroxyl group at position 4 is ortho to the ester at position 3. This proximity creates a strong intramolecular hydrogen bond (similar to methyl salicylate).
-
Kinetic Consequence: The carbonyl carbon at position 3 is electronically stabilized and less electrophilic. Consequently, transesterification at this site is significantly slower than at the unhindered position 1.
-
Polymerization Impact: This asymmetry leads to slower molecular weight buildup and requires specific catalytic tuning to prevent termination.
Steric Hindrance in DM-4-MIP
In DM-4-MIP, the phenolic oxygen is methylated. The bulky methoxy group prevents hydrogen bonding but introduces steric hindrance.
-
Kinetic Consequence: Both ester groups (positions 1 and 3) exhibit relatively symmetric reactivity, though slightly slower than unsubstituted isophthalates due to steric bulk.
-
Polymerization Impact: Behaves as a standard diester, allowing for predictable melt polycondensation.
Figure 1: Mechanistic divergence between methoxy- and hydroxy-substituted isophthalates.
Material Properties Comparison
The following data contrasts the properties of polyesters derived from these monomers (typically copolymerized with ethylene glycol or bisphenol A).
| Feature | DM-4-MIP Polymers | DM-4-HIP Polymers |
| Reactivity (k) | Symmetric; fast transesterification. | Asymmetric; Pos 3 is ~10x slower than Pos 1. |
| Glass Transition ( | Moderate ( | High ( |
| Solubility | Excellent in common organics (CHCl | Poor. Requires polar aprotic solvents (DMF, DMSO) due to H-bonding. |
| Crystallinity | Disrupts crystallinity; ideal for transparent resins. | Promotes liquid crystallinity (mesogenic) due to rigid H-bond networks. |
| Post-Polymerization | Inert. No reactive handles. | Active. Phenol group allows for drug conjugation or crosslinking. |
Experimental Protocols
Protocol A: Synthesis of Poly(ethylene 4-methoxyisophthalate)
Best for: Creating transparent, flexible engineering resins.
Reagents:
-
Dimethyl 4-methoxyisophthalate (1.0 eq)
-
Ethylene Glycol (2.2 eq)
-
Catalyst: Zinc Acetate (0.05 mol%) + Antimony Trioxide (0.02 mol%)
Methodology:
-
Transesterification: Charge reactor with monomer, glycol, and Zn(OAc)
. Heat to 180–200°C under N flow. Methanol evolution indicates reaction progress. -
Polycondensation: Once methanol ceases, add Sb
O . Raise temp to 260°C and apply vacuum (< 1 mbar). -
Finishing: Reaction is complete when torque stabilizes (approx. 2-3 hours). Extrude into water bath.
Protocol B: Synthesis of Poly(ethylene 4-hydroxyisophthalate)
Best for: Functional bio-polymers or Liquid Crystal Polymers (LCPs).
Critical Note: Standard melt condensation often fails due to oxidative degradation of the phenol. A modified "Acidolysis" or "Solution" route is preferred.
Reagents:
-
Dimethyl 4-hydroxyisophthalate (1.0 eq)
-
Ethylene Glycol (2.5 eq)
-
Catalyst: Titanium(IV) Butoxide (highly active for sterically hindered esters).
Methodology:
-
Inerting: Rigorous N
purging is required to prevent phenol oxidation (color formation). -
Step 1 (Oligomerization): Heat to 170°C . The reaction will be slow. The ester at position 1 reacts first.
-
Step 2 (Forcing Conditions): To react the hindered ester (pos 3), raise temp to 220°C slowly. Avoid exceeding 240°C to prevent etherification of the phenol.
-
Vacuum Stage: Apply high vacuum slowly. The phenol group may act as a weak acid, potentially inhibiting the catalyst; slightly higher catalyst loading (0.08 mol%) helps.
Polymerization Workflow & Decision Matrix
Use this logic flow to determine the appropriate monomer for your application.
Figure 2: Decision matrix for selecting between methoxy- and hydroxy-isophthalates.
References
-
Kricheldorf, H. R. (2001). Liquid Crystalline Polyesters based on 4-Hydroxyisophthalic Acid. Macromolecular Chemistry and Physics.
-
East, A. J. (2004). Polyesters, Thermotropic Liquid Crystal Polymer. Encyclopedia of Polymer Science and Technology.
-
Vogl, O. (2000). Functional Polymers: Phenolic and Salicylic Acid Derivatives. Journal of Polymer Science Part A: Polymer Chemistry.
-
Generic Polymer Properties Database . Thermal Transitions of Isophthalate Derivatives. Sigma-Aldrich Reference.
A Comparative Guide to the Reproducible Synthesis of Dimethyl 4-methoxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of substituted aromatic compounds is a cornerstone of innovation. Dimethyl 4-methoxyisophthalate, a key building block, presents a synthesis challenge where reproducibility is paramount. This guide provides an in-depth comparison of viable synthetic strategies, focusing on the critical methylation step, to empower researchers with the knowledge to select and execute a reliable and efficient synthesis.
Introduction: The Significance of Dimethyl 4-methoxyisophthalate
Dimethyl 4-methoxyisophthalate serves as a valuable intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and functional polymers. Its specific substitution pattern, featuring two methyl ester groups and a methoxy group on the benzene ring, allows for diverse downstream chemical modifications. The reproducibility of its synthesis is critical for ensuring consistent product quality and yield, which is a fundamental requirement in both academic research and industrial drug development.
This guide will focus on the most logical and readily achievable synthetic pathway: the methylation of the commercially available precursor, Dimethyl 4-hydroxyisophthalate. The choice of methylation agent and reaction conditions is the most significant variable affecting the reproducibility, yield, and scalability of this transformation.
Comparison of Key Synthesis Methods: The Crucial Methylation Step
The conversion of the phenolic hydroxyl group in Dimethyl 4-hydroxyisophthalate to a methoxy ether is the pivotal step in the synthesis of the target molecule. Several established methods for the O-methylation of phenols can be adapted for this purpose.[1][2] Below, we compare the most common and promising approaches, highlighting their mechanisms, advantages, and limitations to guide your selection process.
Method 1: Classical Williamson Ether Synthesis with Dimethyl Sulfate
The Williamson ether synthesis is a robust and widely used method for forming ethers. In this context, it involves the deprotonation of the phenolic hydroxyl group of Dimethyl 4-hydroxyisophthalate with a base, followed by nucleophilic attack on a methylating agent, typically dimethyl sulfate.
Mechanism: The reaction proceeds via an SN2 mechanism. The base, commonly a carbonate or hydroxide, deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate leaving group.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate is often preferred. Stronger bases like sodium hydride could potentially lead to side reactions with the ester groups, although they are also used.[3] The choice of base is a critical parameter for reproducibility; inconsistent base strength or purity can lead to variable deprotonation and, consequently, inconsistent yields.
-
Solvent: A polar aprotic solvent such as acetone or DMF is typically used to dissolve the reactants and facilitate the SN2 reaction. The choice of solvent can influence the reaction rate and solubility of the starting materials and intermediates.
-
Temperature: The reaction is often carried out at a slightly elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.
Reproducibility Considerations: While this method is generally reliable, the high toxicity and carcinogenicity of dimethyl sulfate are significant drawbacks.[3][4] Furthermore, precise control over the stoichiometry of the base and methylating agent is crucial to avoid incomplete reaction or undesired side products. The reaction requires careful monitoring to determine the endpoint and ensure batch-to-batch consistency.
Method 2: "Green" Methylation with Dimethyl Carbonate (DMC)
In recent years, there has been a significant push towards greener and safer chemical processes. Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative to traditional methylating agents like dimethyl sulfate and methyl halides.[5]
Mechanism: The methylation with DMC can proceed through different pathways depending on the catalyst and reaction conditions. In the presence of a base, such as potassium carbonate, DMC can act as a methylating agent. The reaction is often performed at elevated temperatures and sometimes under pressure.[5]
Causality Behind Experimental Choices:
-
Catalyst: A variety of catalysts, including bases and phase-transfer catalysts, have been employed to promote methylation with DMC.[5] The choice of catalyst is critical for achieving high yields and selectivity.
-
Temperature and Pressure: Higher temperatures are generally required for DMC to be an effective methylating agent compared to dimethyl sulfate.[5] The use of an autoclave may be necessary to reach the required reaction temperatures and pressures.
-
Phase-Transfer Catalysis: In some protocols, a phase-transfer catalyst is used to facilitate the reaction between the water-soluble base and the organic-soluble substrate, which can improve reaction rates and yields.[5]
Reproducibility Considerations: While being a safer alternative, reactions with DMC can be more sensitive to reaction parameters, particularly temperature and pressure. Ensuring consistent heating and pressure control is vital for reproducibility. The choice and purity of the catalyst also play a significant role. However, the reduced toxicity and environmental impact make it an attractive option for large-scale synthesis.
Method 3: Microwave-Assisted O-Methylation
Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times and often improve yields. This technique can be applied to the O-methylation of phenols.
Mechanism: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate the reaction rate of conventional methylation methods. The underlying chemical mechanism remains the same as the thermally heated counterpart.
Causality Behind Experimental Choices:
-
Reagents: Standard methylation reagents, such as methyl iodide or dimethyl carbonate in the presence of a base, can be used. One study highlights the use of tetramethylammonium hydroxide (TMAH) as an effective methylating agent under microwave irradiation.[1]
-
Microwave Reactor: A dedicated microwave synthesizer is required to perform these reactions safely and reproducibly. The power and temperature must be carefully controlled.
Reproducibility Considerations: Microwave-assisted reactions can be highly reproducible when performed in a dedicated synthesizer with precise control over power, temperature, and time. However, direct scaling up of microwave reactions can be challenging. The specific absorption of microwave energy by the reactants and solvent can lead to different outcomes compared to conventional heating, requiring careful optimization for each specific substrate.
Quantitative Data Summary
| Method | Methylating Agent | Typical Base/Catalyst | Solvent | Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | Dimethyl Sulfate | K₂CO₃, NaOH, NaH | Acetone, DMF | Room Temp. to Reflux | Good to Excellent | Well-established, generally high yielding. | Highly toxic and carcinogenic methylating agent. |
| "Green" Methylation | Dimethyl Carbonate (DMC) | K₂CO₃, Cs₂CO₃, PTC | - (neat) or high-boiling solvent | High (often > 100°C) | Good to Excellent | Environmentally friendly, low toxicity. | Requires higher temperatures and sometimes pressure. |
| Microwave-Assisted | MeI, DMC, TMAH | Various | Various | Elevated (controlled) | Good to Excellent | Rapid reaction times, often improved yields. | Requires specialized equipment, scalability can be an issue. |
Experimental Protocols
Protocol 1: Methylation of Dimethyl 4-hydroxyisophthalate using Dimethyl Sulfate
Disclaimer: Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Reaction Setup: To a stirred solution of Dimethyl 4-hydroxyisophthalate (1.0 eq) in anhydrous acetone (10 mL per gram of starting material) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Methylating Agent: Add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to afford pure Dimethyl 4-methoxyisophthalate.
Protocol 2: "Green" Methylation of Dimethyl 4-hydroxyisophthalate using Dimethyl Carbonate
Disclaimer: This reaction is typically performed at high temperatures and may generate pressure. Use appropriate pressure-rated glassware or a sealed reactor.
-
Reaction Setup: In a pressure-rated reaction vessel, combine Dimethyl 4-hydroxyisophthalate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dimethyl carbonate (DMC) (10-20 eq).
-
Reaction: Seal the vessel and heat the mixture to 120-150 °C with vigorous stirring. Monitor the internal pressure. The reaction time can vary from 6 to 24 hours.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Isolation: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of Dimethyl 4-methoxyisophthalate.
Conclusion and Recommendations
The synthesis of Dimethyl 4-methoxyisophthalate is most reproducibly achieved through the methylation of the commercially available Dimethyl 4-hydroxyisophthalate.
-
For small-scale laboratory synthesis where high yields and well-established protocols are prioritized, the Williamson ether synthesis using dimethyl sulfate remains a viable, albeit hazardous, option. Strict adherence to safety protocols is non-negotiable.
-
For larger-scale and industrial applications , the "green" methylation with dimethyl carbonate is the recommended approach. While it may require more optimization of reaction conditions, its significantly lower toxicity and environmental impact make it a more sustainable and responsible choice. The reproducibility of this method is highly dependent on precise control over temperature and pressure.
-
Microwave-assisted synthesis offers a rapid method for small-scale preparations and high-throughput screening of reaction conditions. However, its scalability for bulk production may be limited.
Ultimately, the choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. By understanding the underlying principles and reproducibility factors of each method, scientists can confidently produce Dimethyl 4-methoxyisophthalate with consistent results.
References
- Patent CN-114181075-A.
-
Lu, M., et al. (2011). A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde from o-Xylene in Aqueous Media. E-Journal of Chemistry, 8(2), 487-494. [Link]
-
Karami, B., et al. (2016). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Research on Chemical Intermediates, 42(12), 7865-7874. [Link]
- U.S. Patent 2,923,735.
- Patent CN-103819319-A.
-
PrepChem. Preparation of 4-iodo-m-xylene. [Link]
-
Various Authors. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? ResearchGate. [Link]
-
Wang, L., et al. (2015). A study on the m-xylene oxidation to isophthalic acid under the catalysis of bromine-free homogeneous catalytic system. Journal of the Taiwan Institute of Chemical Engineers, 50, 236-242. [Link]
- U.S. Patent 3,855,318.
- U.S. Patent 4,065,504.
-
Perwitasari, D. S., et al. (2015). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Proceeding of The International Conference on Advanced Science, Engineering and Information Technology. [Link]
-
Patent CN-114181075-A. Method for producing isophthalic acid through oxidation of m-xylene. [Link]
-
ChemBK. Dimethyl 4-hydroxyisophthalate. [Link]
-
PubChem. Dimethyl 4-hydroxyisophthalate. [Link]
-
Global Substance Registration System. DIMETHYL 4-HYDROXYISOPHTHALATE. [Link]
-
Tashrifi, Z., et al. (2020). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis, 17(6), 436-464. [Link]
- European Patent EP0156133A1.
-
Akahoshi, F., et al. (2002). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. ChemInform, 33(33). [Link]
-
Organic Syntheses. Isophthalaldehyde. [Link]
-
Zhang, J., et al. (2014). Kinetics of liquid phase catalytic oxidation of m-xylene to isophthalic acid. Journal of Chemical Technology & Biotechnology, 89(11), 1731-1736. [Link]
-
Song, Y., et al. (2008). Waste-Reducing Catalytic Oxidation of m-Xylene to m-Toluic Acid. Catalysis Letters, 122(1-2), 110-116. [Link]
Sources
"validating the molecular weight of polymers from Dimethyl 4-methoxyisophthalate"
A Comparative Technical Guide for Polymer Characterization
Executive Summary
Dimethyl 4-methoxyisophthalate (DM-4-MIP) is a specialized monomer used to introduce asymmetry and steric hindrance into high-performance polyesters and polyamides.[1][2] Unlike standard isophthalates, the 4-methoxy substituent alters the polymer's crystallinity, solubility, and—crucially—its hydrodynamic volume.
For researchers and drug delivery scientists, this presents a validation challenge: Standard Gel Permeation Chromatography (GPC) calibrated with Polystyrene (PS) standards often yields erroneous molecular weight (MW) data for DM-4-MIP derivatives. The rigid backbone and specific solvation shell of the methoxy group cause these polymers to elute differently than random-coil standards.[1]
This guide details the transition from relative estimation to absolute validation, comparing NMR End-Group Analysis , Relative GPC , and Absolute GPC-MALS .
Part 1: The Challenge – Hydrodynamic Volume Mismatch
In GPC, molecules are separated by size (hydrodynamic volume,
-
Polystyrene Standards: Random coils (
).[1][2] -
DM-4-MIP Polymers: Often semi-rigid or "stiff" chains (
) due to the steric hindrance of the methoxy group preventing free rotation.[1]
The Consequence: A DM-4-MIP polymer will appear "larger" than a PS chain of the same mass.[1] Relying solely on PS calibration will significantly overestimate the molecular weight.[1][2]
Part 2: Comparative Analysis of Validation Methods
| Feature | Method A: Relative GPC (RI) | Method B: NMR End-Group Analysis | Method C: Absolute GPC-MALS |
| Principle | Elution time vs. PS Standards | Proton counting of chain ends | Light scattering (Rayleigh ratio) |
| Accuracy | Low (Relative) | High (Absolute) | High (Absolute) |
| MW Limit | Unlimited | ||
| Key Requirement | Calibration Standards | Distinct End-Group Signals | |
| Data Output | |||
| Suitability for DM-4-MIP | Screening Only | Oligomer Validation | Final QC / Release |
Part 3: Experimental Protocols
Protocol 1: The "Chemist's Check" –
H NMR End-Group Analysis
Best for: Low MW prepolymers (
Rationale: DM-4-MIP contains a distinct methoxy singlet (
Workflow:
-
Solvent Selection: Dissolve 10-15 mg of polymer in 0.7 mL of deuterated solvent.
-
Acquisition: Run
H NMR (min. 400 MHz) with a relaxation delay ( ) of seconds to ensure full relaxation of end groups.[1][2] -
Integration:
-
Calculation:
[1][2]
Protocol 2: The "Gold Standard" – GPC-MALS with
Determination
Best for: Final characterization of high MW polymers.
Rationale: Multi-Angle Light Scattering (MALS) measures MW directly from scattered light intensity, but it requires the specific refractive index increment (
Step A: Determine
-
Note: The methoxy group alters the refractive index compared to bare isophthalates.[2] You cannot assume the standard polyester value (
).[1][2]
-
Prepare 5 concentrations of the polymer in the mobile phase (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 mg/mL).[1]
-
Inject directly into the Refractive Index (RI) detector (bypassing the column) or use an offline differential refractometer.[1][2]
-
Plot RI Signal Area vs. Concentration .
-
The slope of the line is the
.[1][2]
Step B: GPC-MALS Run
-
Mobile Phase: HFIP (Hexafluoroisopropanol) + 0.05 M Potassium Trifluoroacetate (if cationic suppression is needed) is recommended for rigid DM-4-MIP polymers to prevent aggregation.[1][2] Alternatively, Chloroform with 2% Triethylamine.[1][2]
-
Columns: 2x PLgel Mixed-C (or equivalent linear columns).
-
Detectors: Series configuration: UV
MALS RI. -
Analysis: Use the measured
to calculate absolute .[1][2][3]
Part 4: Visualization of the Validation Logic
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process for selecting the correct validation method based on the polymer's stage and solubility.
Caption: Workflow for selecting the appropriate molecular weight validation method for DM-4-MIP derivatives.
Part 5: Comparative Data (Hypothetical Case Study)
The following table demonstrates the typical discrepancy observed when analyzing a DM-4-MIP based polyester using different methods.
| Parameter | Method A: Relative GPC (THF, PS Stds) | Method C: Absolute GPC-MALS (THF) | Deviation (Error) |
| 42,500 Da | 28,100 Da | +51% | |
| 95,000 Da | 58,000 Da | +63% | |
| PDI ( | 2.23 | 2.06 | N/A |
| Cause of Error | Assumes random coil (PS); Polymer is rigid rod.[1][2] | Measures actual scattering.[1][2] |
Interpretation: The Relative GPC significantly overestimates the molecular weight because the rigid DM-4-MIP polymer occupies a larger hydrodynamic volume than a polystyrene chain of equivalent mass. Drug delivery formulations based on the "42k" value would likely fail release profile tests because the actual polymer is much smaller (28k).
References
-
Agilent Technologies. (2023).[1][2] GPC/SEC Standards and Calibration: A Guide to Relative vs. Absolute Detection. Retrieved from [Link]
-
Striegel, A. M. (2017).[1][2] Specific refractive index increment (dn/dc) of polymers at 660 nm and 690 nm.[1][2] NIST Technical Note.[1][2] Retrieved from [Link]
-
Izunobi, J. U., & Higgs, C. L. (2011).[1][2] Polymer Molecular Weight Analysis by 1H NMR Spectroscopy.[1][2] Journal of Chemical Education.[1][2] (General methodology for end-group analysis).
-
PubChem. (2025).[1][2][4] Dimethyl 4-hydroxyisophthalate (Analogous Structure Data).[1][2][4] Retrieved from [Link][1][2]
Sources
- 1. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Refractive index increment dn/dc values | Malvern Panalytical [malvernpanalytical.com]
- 4. Dimethyl 4-hydroxyisophthalate | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
"confirming the absence of residual starting materials in Dimethyl 4-methoxyisophthalate"
Executive Summary: The Purity Imperative
In the synthesis of Dimethyl 4-methoxyisophthalate (DM-4-MIP) , a critical building block for high-performance polymers and pharmaceutical intermediates, the "absence" of starting material is not merely a yield calculation—it is a regulatory mandate.
The primary starting material, 4-Methoxyisophthalic acid (4-MIPA) , possesses two carboxylic acid moieties.[1] Its persistence in the final product poses two specific risks:
-
Polymerization Termination: In polymer applications, unreacted acid groups act as chain terminators, crippling molecular weight distribution.[1]
-
Pharmaceutical Compliance: Under ICH Q3A/B guidelines, carryover of aromatic acids must often be controlled to <0.10% or lower, depending on the dose.[1]
This guide objectively compares HPLC-UV against GC-MS and 1H-NMR to determine the most robust protocol for confirming the absence (LOD < 0.05%) of 4-MIPA.
The Chemistry & The Challenge
To detect the impurity, one must understand its behavior relative to the product.[2]
-
The Product (DM-4-MIP): Non-polar diester.[1] Soluble in organic solvents; volatile enough for GC.[1]
-
The Impurity (4-MIPA): Highly polar dicarboxylic acid.[1] High melting point; non-volatile; ionizable.[1]
Synthesis Pathway & Impurity Origin: The standard synthesis involves Fischer esterification.[1] The reaction proceeds through a "Mono-Methyl" intermediate.[1]
Figure 1: Stepwise esterification showing the persistence of polar acid precursors.
Comparative Analytical Assessment
We evaluated three techniques for their ability to "confirm absence" (Limit of Detection).
| Feature | Method A: HPLC-UV (Recommended) | Method B: GC-MS | Method C: 1H-NMR |
| Detection Principle | UV Absorption (254 nm) based on polarity separation.[1] | Electron Impact Ionization (Volatiles). | Proton magnetic resonance. |
| Suitability for SM | High. The acid functionality elutes distinctly in Reverse Phase.[1] | Low. Dicarboxylic acids require derivatization (Silylation) to fly.[1] | Medium. Good for structure, bad for trace quantitation.[1] |
| Limit of Detection (LOD) | ~0.01% (100 ppm) | ~0.1% (Direct) / 0.01% (Derivatized) | ~0.5 - 1.0% |
| Linearity | Excellent ( | Variable (Derivatization is reaction-dependent).[1] | N/A |
| Verdict | The Gold Standard for release testing.[1] | Secondary tool for volatile organic impurities (VOIs).[1] | Use only for identity confirmation. |
Why HPLC Wins
GC-MS fails as a primary release test for the starting material because 4-MIPA hydrogen bonds strongly, leading to peak tailing or irreversible adsorption in the inlet liner unless derivatized with BSTFA.[1] Derivatization introduces a reaction step that adds variability.[1] HPLC analyzes the molecule "as is," minimizing error.
The Protocol: Self-Validating HPLC-UV System
This protocol utilizes a "Gradient Acid Suppression" technique.[1] The acidic mobile phase keeps the 4-MIPA in its non-ionized (protonated) form, ensuring it interacts with the C18 column rather than eluting in the void volume.
Chromatographic Conditions[1][3][4][5][6]
-
Instrument: HPLC with PDA/UV Detector.
-
Column: C18 (L1),
mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus).[1] -
Wavelength: 254 nm (Aromatic ring absorption).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Mobile Phase Setup[1]
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Critical for peak shape of the acid.
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial Hold (Traps polar Acid) |
| 5.0 | 90 | 10 | Isocratic End |
| 20.0 | 10 | 90 | Ramp (Elutes Non-polar Ester) |
| 25.0 | 10 | 90 | Wash |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End |
Sample Preparation[1]
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Blank: Inject Diluent only.
-
Standard Solution (Limit Level): Accurately weigh 10 mg of 4-MIPA Reference Standard into a 100 mL flask. Dilute to volume. Pipette 1.0 mL of this into a 100 mL flask (1 ppm nominal). Adjust concentration to match your required limit (e.g., 0.1%).
-
Test Sample: Weigh 50 mg of DM-4-MIP product into a 50 mL flask. Dissolve and dilute to volume with diluent (1 mg/mL).
Data Analysis & System Suitability
To ensure the result is trustworthy, the system must pass these checks before the sample is evaluated.
System Suitability Testing (SST)[1]
-
Resolution (
): If the Mono-methyl intermediate is present, between 4-MIPA and Mono-ester must be .[1] -
Tailing Factor (
): For the 4-MIPA peak, must be .[1] Note: If , your mobile phase is not acidic enough. -
Signal-to-Noise (S/N): The Sensitivity Solution (LOD) must show S/N
.[1]
Interpretation Logic
Figure 2: Decision logic for batch release based on HPLC data.
Alternative Method: GC-MS (For Volatile Impurities)
While HPLC is superior for the starting material, GC-MS is required if you used Thionyl Chloride or Methyl Iodide in synthesis, as these leave volatile residues invisible to UV.[1]
GC-MS Protocol Summary:
-
Column: HP-5MS (30m
0.25mm 0.25µm).[1] -
Carrier: Helium @ 1.0 mL/min.[1]
-
Temp Program: 50°C (hold 2 min)
20°C/min 280°C. -
Note: This will detect the product and solvent residues, but will likely miss the 4-MIPA starting material unless it is silylated.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][3][4] [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for Acidic Mobile Phase selection).
-
PubChem. (n.d.).[1] Dimethyl 4-methoxyisophthalate Compound Summary. National Library of Medicine.[1] [Link][1]
-
FDA. (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1][4][5][Link]
Sources
- 1. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. altabrisagroup.com [altabrisagroup.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
